Thiazol-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBARGGAFRDZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739145 | |
| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59134-95-1 | |
| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Thiazol-4-amine hydrochloride" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazol-4-amine hydrochloride is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a wide array of biologically active compounds, and the presence of an amine group at the 4-position offers a versatile handle for synthetic modifications. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of this compound, alongside available spectroscopic data and a discussion of its potential biological relevance.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound, thiazol-4-amine. The structure consists of a five-membered thiazole ring containing a sulfur atom at position 1 and a nitrogen atom at position 3, with an amino group attached to the carbon at position 4.
IUPAC Name: 1,3-thiazol-4-amine;hydrochloride[1] CAS Number: 59134-95-1[1] Molecular Formula: C₃H₅ClN₂S[1] Molecular Weight: 136.6 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific salt is limited in the literature.
| Property | Value | Source |
| Melting Point | >165 °C (decomposes) | [1] |
| pKa (of thiazol-4-amine) | 3.21 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Appearance | White to off-white solid |
Synthesis of this compound
A documented method for the preparation of 4-aminothiazole involves the hydrolysis of a protected precursor, 4-trifluoroacetamidothiazole. The resulting 4-aminothiazole can then be converted to its hydrochloride salt.[2]
Experimental Protocol: Synthesis of 4-Aminothiazole and its Hydrochloride Salt
Step 1: Hydrolysis of 4-Trifluoroacetamidothiazole [2]
-
Suspend finely ground 4-trifluoroacetamidothiazole in water.
-
Add 50% aqueous sodium hydroxide dropwise with efficient stirring until a complete solution is obtained.
-
Stir the solution at 30-35 °C for 6 hours under an inert atmosphere.
-
Upon completion of the reaction, the product, 4-aminothiazole, can be isolated.
Step 2: Formation of this compound [2]
-
Dissolve the synthesized 4-aminothiazole base in dry ethyl ether.
-
Pass dry hydrogen chloride gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
The resulting hygroscopic salt can be purified by recrystallization from acetonitrile.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) is expected to show distinct signals for the two protons on the thiazole ring and the protons of the ammonium group. The chemical shifts would be influenced by the electron-withdrawing nature of the thiazole ring and the protonation of the amino group.
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the ammonium group.
-
C=N and C=C stretching: Vibrations within the thiazole ring, typically appearing in the 1600-1450 cm⁻¹ region.
-
C-S stretching: Absorptions characteristic of the thiazole ring, usually found at lower wavenumbers.
Mass Spectrometry (Predicted)
The mass spectrum of this compound, likely obtained using a soft ionization technique like electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base (thiazol-4-amine) at an m/z of approximately 101.02. Fragmentation of the thiazole ring could lead to characteristic daughter ions.
Biological Activity and Signaling Pathways
The biological activity of the parent compound, thiazol-4-amine, and its derivatives has been a subject of interest in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the literature, its structural similarity to other biologically active thiazoles suggests potential interactions with various biological targets. For instance, aminothiazole derivatives have been investigated as inhibitors of enzymes such as kinases and as ligands for various receptors.
The general workflow for investigating the biological activity of a compound like this compound would typically involve a series of in vitro and in vivo studies.
Caption: A generalized workflow for the screening and development of a bioactive compound.
Given the structural alerts present in this compound, further investigation into its specific molecular targets and mechanisms of action is warranted to fully understand its therapeutic potential.
Conclusion
This compound is a synthetically accessible and versatile chemical entity with potential applications in drug discovery and development. While comprehensive experimental data on its physicochemical and biological properties are still emerging, its foundational thiazole structure suggests a rich area for further investigation. This guide provides a summary of the current knowledge and a framework for future research into this promising compound.
References
Thiazol-4-amine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Thiazol-4-amine hydrochloride, a key building block in synthetic and medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and significant applications, supported by detailed experimental protocols and logical workflow visualizations.
Core Compound Identification
This compound is a heterocyclic amine salt widely utilized as a foundational intermediate in the synthesis of a diverse range of more complex molecules.
| Property | Data |
| CAS Number | 59134-95-1 |
| Molecular Formula | C₃H₅ClN₂S |
| Molecular Weight | 136.60 g/mol |
| Melting Point | >165°C (decomposes) |
| Appearance | White to light yellow solid |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis and Derivatization
This compound serves as a versatile precursor for the development of novel compounds. Its amino group and the thiazole ring itself offer multiple reaction sites for chemical modification.
Experimental Protocol 1: Synthesis of this compound
This protocol details the conversion of the free base, 4-aminothiazole, to its hydrochloride salt.
Materials:
-
4-aminothiazole
-
Dry ethyl ether
-
Dry hydrogen chloride (gas)
-
Acetonitrile
Procedure:
-
Dissolve 4-aminothiazole in dry ethyl ether.
-
Bubble dry hydrogen chloride gas through the ethereal solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration. The resulting salt is noted to be hygroscopic.
-
For purification, recrystallize the collected solid from acetonitrile.
Experimental Protocol 2: Derivatization to a Schiff Base
The primary amino group of Thiazol-4-amine is readily condensed with aldehydes to form imines (Schiff bases), which are common intermediates for more complex molecules.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of a selected substituted benzaldehyde in methanol with stirring at room temperature.
-
To this solution, add an equimolar amount of this compound.
-
Add a
An In-depth Technical Guide on the Solubility of Thiazol-4-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of thiazol-4-amine hydrochloride in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines qualitative data with predictive information based on structurally similar compounds. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility and explores the relevance of thiazole derivatives in significant biological signaling pathways.
Solubility Profile of this compound
The hydrochloride salt form of thiazol-4-amine is expected to enhance its stability and solubility in certain polar solvents[1]. However, precise quantitative solubility data remains scarce. The following table summarizes the available qualitative information and provides an estimated solubility profile based on related thiazole derivatives. It is crucial to note that the quantitative values provided for analogous compounds are for reference and experimental verification for this compound is highly recommended.
Table 1: Solubility of this compound and Structurally Related Compounds in Organic Solvents
| Solvent | Solvent Type | Quantitative Solubility of this compound | Qualitative Solubility of this compound | Quantitative Solubility of 2-amino-4-phenyl Thiazole | Quantitative Solubility of 2-amino-5-methylthiazole (mole fraction, x) at 298.15 K |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Slightly Soluble[2] | ~10 mg/mL[3] | Data not available |
| Methanol | Polar Protic | Data not available | Slightly Soluble[2] | Data not available | 0.1531[4] |
| Ethanol | Polar Protic | Data not available | Data not available | ~12 mg/mL[3] | 0.0498[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Data not available | ~10 mg/mL[3] | Data not available |
| n-Propanol | Polar Protic | Data not available | Data not available | Data not available | 0.0356[4] |
| Isopropanol | Polar Protic | Data not available | Data not available | Data not available | 0.0298[4] |
| Acetone | Polar Aprotic | Data not available | Data not available | Data not available | 0.0712[4] |
| Acetonitrile | Polar Aprotic | Data not available | Data not available | Data not available | 0.0279[4] |
| Ethyl Acetate | Moderately Polar Aprotic | Data not available | Data not available | Data not available | 0.0723[4] |
| Toluene | Non-polar Aprotic | Data not available | Data not available | Data not available | 0.0053[4] |
| 1,4-Dioxane | Non-polar Aprotic | Data not available | Data not available | Data not available | 0.0463[4] |
| Cyclohexane | Non-polar Aprotic | Data not available | Data not available | Data not available | 0.0007[4] |
Note: The qualitative solubility of "slightly soluble" suggests a concentration range of 1-10 mg/mL. The solubility of amine-containing compounds can be influenced by the pH of the medium[5]. As an amine hydrochloride, the solubility in protic solvents might be higher compared to its free base form.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound[6]. The following protocol is a standardized procedure adapted for the quantitative determination of this compound solubility in organic solvents.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol, DMF, Acetonitrile) of high purity
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To avoid precipitation, immediately filter the aliquot using a syringe filter into a clean vial.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration represents the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Workflow for Experimental Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Role of Thiazole Derivatives in Signaling Pathways
Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities. Many thiazole derivatives have been identified as potent inhibitors of key cellular signaling pathways implicated in diseases such as cancer. One of the most critical pathways is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in cell growth, proliferation, survival, and metabolism[7][8][9][10].
The PI3K/Akt/mTOR pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention. Thiazole derivatives have been designed and synthesized to act as inhibitors of key kinases within this pathway, such as PI3K and mTOR[7][8][11]. By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascade, leading to the inhibition of tumor cell growth and induction of apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
This guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data is limited, the provided information on related compounds and the detailed experimental protocol will enable scientists to effectively determine the necessary solubility parameters for their specific applications in drug development and other scientific endeavors.
References
- 1. This compound [benchchem.com]
- 2. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
"Thiazol-4-amine hydrochloride" spectral data and analysis (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The following tables summarize the predicted spectral data for thiazol-4-amine hydrochloride. These predictions are based on the known spectral characteristics of thiazole derivatives and related amine hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 | Doublet | H-2 |
| ~7.0 | Doublet | H-5 |
| ~7.5 (broad) | Singlet | -NH₃⁺ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~145 | C-4 |
| ~110 | C-5 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Strong, Broad | N-H stretching (amine salt) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| ~1620 | Medium | C=N stretching (thiazole ring) |
| ~1550 | Medium | C=C stretching (thiazole ring) |
| ~1480 | Medium | N-H bending (amine salt) |
| ~1100 | Medium | C-N stretching |
| ~850 | Medium | C-S stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 101 | [M+H]⁺ (protonated molecule of free base) |
| 74 | [M+H - HCN]⁺ |
| 58 | [C₂H₄N₂]⁺ |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Acquire the IR spectrum of the sample.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft cloth after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
LC-MS System Setup:
-
Set up the liquid chromatograph with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Acquisition:
-
Inject the sample solution into the LC-MS system.
-
Acquire mass spectra over a relevant m/z range (e.g., 50-500).
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the protonated molecular ion as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis and structural confirmation of this compound.
Thiazol-4-amine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Thiazol-4-amine hydrochloride, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risk to personnel. This document summarizes key safety data, outlines emergency procedures, and provides an overview of standardized testing protocols for hazard assessment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard and precautionary statements.
Table 1: GHS Classification
| Hazard Class | Hazard Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1][2] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[1][2] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1][2] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1] | |
| P362 | Take off contaminated clothing and wash before reuse.[1] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] | |
| P405 | Store locked up.[1][2] | |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[1][2] |
Toxicological Information
Table 3: Routes of Exposure and Health Effects
| Route of Exposure | Primary Health Effects |
| Inhalation | May cause respiratory irritation.[1][3] |
| Skin Contact | Causes skin irritation.[1][3] |
| Eye Contact | Causes serious eye irritation.[1][3] |
| Ingestion | Harmful if swallowed. |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[4] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Call a physician.[4] |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Do NOT induce vomiting. Call a physician.[5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
Table 5: Handling and Storage Recommendations
| Aspect | Recommendation |
| Handling | Use in a well-ventilated place.[4] Wear suitable protective equipment.[4] Avoid breathing vapor.[4] Avoid contact with eyes, skin, and clothing.[4] Wash hands and face thoroughly after handling.[4] |
| Storage | Keep container tightly closed and upright.[4] Store in a dry and well-ventilated place.[4] Avoid overheating.[4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 6: Recommended Personal Protective Equipment
| PPE Type | Specifications |
| Eye/Face Protection | Government approved eye/face protection equipment (e.g., safety glasses with side-shields, chemical goggles).[4] |
| Skin Protection | Compatible chemical-resistant gloves.[4] Protective clothing.[4] Protective boots, if the situation requires.[4] |
| Respiratory Protection | Government approved respirator.[4] |
Firefighting and Accidental Release Measures
Table 7: Firefighting and Spill Response
| Situation | Procedure |
| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[4] |
| Accidental Release | Use personal protective equipment.[4] Avoid breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[4] Prevent further leakage or spillage if safe to do so.[4] Do not let product enter drains.[4] Wipe dry, place in a suitable container for disposal.[4] |
Experimental Protocols: Standardized Toxicity Testing
While specific experimental data for this compound is not publicly available, the following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) protocols used to assess the skin and eye irritation potential of chemical substances. These methodologies represent the standard approach for generating the type of data that would inform the GHS classifications.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.
-
Exposure: The patch is held in place with semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The degree of irritation is scored at each observation point based on a standardized scale. The reversibility of the observed effects is also assessed for up to 14 days.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Test Animal: The albino rabbit is the recommended species.
-
Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae.
-
Scoring: Ocular responses are scored at each observation point according to a standardized scale. The reversibility of any observed effects is also monitored.
Visualized Safety and Handling Workflows
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: GHS Hazard Classification and Corresponding PPE.
Caption: Decision Tree for Emergency First Aid Response.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 5. This compound | C3H5ClN2S | CID 68841472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
Stability of Thiazol-4-amine Hydrochloride: A Technical Guide for Drug Development
Introduction: Thiazol-4-amine hydrochloride is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Understanding its chemical stability under diverse environmental conditions is paramount for researchers, scientists, and drug development professionals. The intrinsic stability of an active pharmaceutical ingredient (API) directly influences its shelf-life, formulation design, packaging requirements, and ultimately, the safety and efficacy of the final drug product.[1]
This technical guide provides an in-depth overview of the stability profile of this compound. It outlines the methodologies for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines, presents representative data to illustrate potential degradation patterns, and visualizes key experimental workflows and plausible degradation pathways.
Physicochemical Properties and Storage
This compound (CAS No: 59134-95-1) is a white solid with a molecular formula of C3H5ClN2S.[2][3] Supplier data sheets commonly recommend storage under an inert atmosphere at temperatures between 2-8°C, which suggests potential sensitivity to atmospheric conditions and elevated temperatures.[2][4] The thiazole ring, a heterocyclic moiety present in the structure, is known to be susceptible to degradation under certain stress conditions.[5][6]
Forced Degradation (Stress Testing) Framework
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[1][7] This information is critical for developing and validating stability-indicating analytical methods.[1] According to ICH guidelines, key stress conditions include hydrolysis across a range of pH, oxidation, photolysis, and thermal stress.[1][8]
Experimental Protocols for Stability Assessment
Detailed methodologies are crucial for reproducible stability studies. The following protocols outline standard procedures for conducting forced degradation on this compound.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals when exposed to moisture.[8] Studies are conducted across a range of pH values to simulate physiological conditions and potential manufacturing environments.
-
Acidic Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid (HCl).[8][9]
-
Divide the solution into separate aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots at a controlled elevated temperature, typically 50-60°C, to accelerate degradation.[8]
-
At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent concentration of sodium hydroxide (NaOH) to halt the reaction.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
Neutral Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.
-
Follow the same procedure as for acidic hydrolysis (steps 2, 3, and 5), omitting the neutralization step.
-
Oxidative Degradation
Oxidative degradation is assessed by exposing the drug substance to an oxidizing agent, with hydrogen peroxide (H₂O₂) being the most common.[8][9]
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and mix thoroughly.[9]
-
Store the solution at room temperature and protect it from light.
-
Monitor the reaction at various time points (e.g., 0, 2, 6, 24 hours).
-
Analyze the samples directly or after appropriate dilution.
Thermal Degradation (Dry Heat)
This test evaluates the stability of the solid drug substance at elevated temperatures.[7]
-
Place a thin layer of solid this compound powder in a suitable container (e.g., petri dish).
-
Expose the sample to a high temperature (e.g., 60-80°C) in a thermostatically controlled oven for a specified period (e.g., up to 7 days).[8][9]
-
At designated time points, withdraw samples.
-
Prepare solutions of the heat-treated solid in a suitable solvent for analysis.
Photolytic Degradation
Photostability testing evaluates the effect of light exposure on the drug substance, as outlined in ICH guideline Q1B.[10]
-
Place a thin layer of solid this compound powder in a chemically inert, transparent container.
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose both the solid and solution samples to a light source that provides a specified illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).[10]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After the exposure period, analyze both the light-exposed and dark control samples.
Analytical Methodologies
A validated stability-indicating analytical method is required to separate and quantify the parent API from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[11][12][13]
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorbance maximum of this compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
Quantitative data from forced degradation studies are typically summarized to show the extent of degradation over time. The tables below present representative data that would be expected from such studies.
Table 1: Representative Data for Hydrolytic Degradation at 60°C
| Time (hours) | % Assay Remaining (0.1 M HCl) | % Degradation (0.1 M HCl) | % Assay Remaining (Water) | % Degradation (Water) | % Assay Remaining (0.1 M NaOH) | % Degradation (0.1 M NaOH) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 8 | 98.2 | 1.8 | 99.5 | 0.5 | 94.3 | 5.7 |
| 24 | 95.1 | 4.9 | 98.7 | 1.3 | 85.6 | 14.4 |
| 48 | 91.5 | 8.5 | 97.9 | 2.1 | 78.2 | 21.8 |
Interpretation: The compound shows greater lability under basic conditions compared to acidic and neutral conditions.
Table 2: Representative Data for Oxidative, Thermal, and Photolytic Degradation
| Stress Condition | Duration | % Assay Remaining | % Total Degradation |
| Oxidation (3% H₂O₂, RT) | 24 hours | 92.7 | 7.3 |
| Thermal (Solid, 80°C) | 7 days | 98.1 | 1.9 |
| Photolytic (Solid) | 1.2 million lux hrs | 96.5 | 3.5 |
| Photolytic (Solution) | 1.2 million lux hrs | 93.8 | 6.2 |
Interpretation: The compound is susceptible to oxidation and shows some light sensitivity, particularly in solution. It exhibits relatively good stability in the solid state under dry heat.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate the experimental workflow and plausible degradation mechanisms.
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Plausible Degradation Pathways for Thiazol-4-amine.
The photolytic degradation of thiazole-containing compounds can sometimes proceed through a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges to a different chemical structure.[14]
Drug-Excipient Compatibility
Beyond intrinsic stability, the compatibility of this compound with pharmaceutical excipients is a critical pre-formulation step.[15] The primary amine group in the molecule could potentially interact with reducing sugars like lactose (Maillard reaction) or with excipients containing reactive functional groups.[16] Compatibility studies, often using techniques like Differential Scanning Calorimetry (DSC) and storing binary mixtures under stressed conditions, are necessary to select appropriate excipients for a stable formulation.[17][18]
Conclusion and Recommendations
This technical guide outlines the stability profile of this compound based on the principles of forced degradation. The representative data and pathways suggest that the compound is most sensitive to basic hydrolysis and oxidative conditions, with some lability observed under photolytic stress, especially in solution. It is relatively stable to dry heat.
For researchers and drug development professionals, the following recommendations are advised:
-
Storage: Store the solid API under recommended conditions (2-8°C, inert atmosphere) to minimize degradation.[2][4]
-
Formulation: Avoid excipients with known reactivity towards primary amines. Buffer liquid formulations to a slightly acidic pH (e.g., pH 3.5-4.5) to enhance stability.[6]
-
Packaging: Use light-resistant and moisture-proof packaging to protect the drug substance and its formulated products.
-
Analysis: Employ a validated stability-indicating method in all stability studies to ensure accurate assessment of purity and degradation.
References
- 1. scispace.com [scispace.com]
- 2. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C3H5ClN2S | CID 68841472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 59134-95-1|this compound|BLD Pharm [bldpharm.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Physical Characteristics of Thiazol-4-amine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of Thiazol-4-amine hydrochloride (also known as 4-Aminothiazole hydrochloride), a key building block in the synthesis of various pharmaceutical and agricultural compounds.[1] This document collates available data on its physical properties and outlines standardized experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is the hydrochloride salt of the heterocyclic amine 4-aminothiazole. The addition of hydrochloric acid to the basic 4-aminothiazole forms a more stable, water-soluble salt, which is a common strategy in drug development to improve the physicochemical properties of a compound.
Logical Relationship: Base to Hydrochloride Salt
The following diagram illustrates the simple acid-base reaction forming this compound from its parent compound, 4-Aminothiazole.
Caption: Formation of this compound.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General Physical Properties
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | >165°C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Stability | Unstable in solution | |
| Hygroscopicity | Reported to be hygroscopic | [2] |
Table 2: Chemical Identification
| Identifier | Value | Source |
| CAS Number | 59134-95-1 | [1] |
| Molecular Formula | C₃H₅ClN₂S | [1] |
| Molecular Weight | 136.6 g/mol | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of a powder like this compound are provided below.
The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely liquid. For a substance that decomposes, the temperature at which decomposition begins is noted.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid.
Protocol:
-
Sample Preparation: Ensure the this compound powder is completely dry.[3] A small amount of the fine powder is packed into a capillary tube to a height of 2-3 mm.[3][4] The tube is then tapped gently on a hard surface or dropped through a long glass tube to compact the sample at the bottom.[3][4][5]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[3][4]
-
Heating: If the approximate melting point is known, heat the sample rapidly to about 15-20°C below this temperature.[4] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]
-
Observation and Recording: Record the temperature at which the first sign of melting is observed (the point of first liquid formation). Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid. For this compound, note the temperature at which decomposition (e.g., charring) begins. The melting point is reported as this range.
A qualitative assessment of solubility in various solvents is crucial for applications in drug formulation and analytical chemistry.
Protocol:
-
Preparation: Add approximately 10 mg of this compound powder to a small test tube.[7]
-
Solvent Addition: Add 0.5 mL of the desired solvent (e.g., water, DMSO, methanol, ethanol) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.[8]
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid dissolves completely, it is considered soluble. If particles remain, it is classified as slightly soluble or insoluble.
-
Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently warmed (e.g., to 37°C) to assess for temperature-dependent solubility.[8]
Workflow for Acquiring a ¹H NMR Spectrum
Caption: General workflow for ¹H NMR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the powder in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, given its slight solubility in methanol.[9] The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field. A standard proton NMR experiment is then run.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the powder (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[11] Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[11]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first.[11]
-
Storage and Stability
This compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C). The compound is noted to be hygroscopic and unstable in solution, necessitating careful handling and storage to prevent degradation.[2]
References
- 1. 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1 [m.chemicalbook.com]
- 2. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Melting Points - Procedure [jove.com]
- 6. thinksrs.com [thinksrs.com]
- 7. youtube.com [youtube.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Basicity of Thiazol-4-amine versus 2-Aminothiazole
For Researchers, Scientists, and Drug Development Professionals
The aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The isomeric placement of the amino group on the thiazole ring profoundly influences the molecule's physicochemical properties, most notably its basicity. This guide provides a detailed comparison of the basicity of 2-aminothiazole and thiazol-4-amine, offering insights into their electronic characteristics, stability, and the experimental methods used for their analysis.
Understanding Amine Basicity: The pKₐH Concept
The basicity of an amine (B) is most accurately quantified by the acid dissociation constant (Kₐ) of its conjugate acid (BH⁺). This value is typically expressed in its logarithmic form, pKₐ. To avoid confusion with the pKₐ of the amine acting as an acid (which is very high), this value is often denoted as pKₐH .
The equilibrium is defined as: BH⁺ ⇌ B + H⁺
A higher pKₐH value indicates a weaker conjugate acid, which means the corresponding free amine is a stronger base .[1] This value is critical in drug development as it influences solubility, salt formation, membrane permeability, and interactions with biological targets.
Comparative Analysis of 2-Aminothiazole and Thiazol-4-amine
The fundamental difference in the basicity of these two isomers stems from the position of the amino group and its electronic interplay with the thiazole ring.
2-Aminothiazole is a well-characterized and widely used intermediate in the synthesis of drugs like sulfathiazole and pramipexole.[2] Its basicity is a result of a complex interplay between the exocyclic amino group and the endocyclic (ring) nitrogen atom.
-
Protonation Site: Experimental and computational studies show that protonation occurs preferentially on the endocyclic nitrogen atom at position 3 (N3) .[3]
-
Electronic Effects: The lone pair of the exocyclic amino group at position 2 is delocalized into the aromatic ring. This resonance effect increases the electron density at the N3 nitrogen, making it the more basic center. This delocalization simultaneously reduces the basicity of the exocyclic amino group itself.
-
Basicity Value: 2-Aminothiazole is a stronger base than aniline (pKaH ≈ 4.6) but weaker than typical alkylamines (pKaH ≈ 10-11).
Thiazol-4-amine, often handled as its hydrochloride salt for stability, presents a significantly different chemical profile. Its utility in medicinal chemistry has been hampered by its inherent instability.
-
Instability and Tautomerization: Thiazol-4-amine is highly susceptible to hydrolysis in aqueous solutions. It undergoes tautomerization to the corresponding thiazol-4(5H)-imine, which then readily hydrolyzes to form inactive thiazolones.[4] This instability makes the experimental determination of its aqueous pKₐH challenging and complicates its use in biological systems.[4][5]
-
Electronic Effects: Unlike the 2-amino isomer, the resonance stabilization involving the exocyclic amino group and the endocyclic nitrogen is less effective. This lack of stabilizing resonance contributes to its lability.[5]
-
Basicity Value: Due to its instability in water, reliable experimental pKₐH values for thiazol-4-amine are not readily found in the literature. The compound is known to be less basic than its 2-amino counterpart, a property that would lead to it being less protonated at physiological pH.[4] This reduced basicity is a direct consequence of the less favorable electronic delocalization compared to 2-aminothiazole.
Quantitative Data Summary
The table below summarizes the key basicity data for the two isomers.
| Compound | Structure | Most Basic Center | pKₐ of Conjugate Acid (pKₐH) | Key Remarks |
| 2-Aminothiazole | Endocyclic N3 | 5.39 | Stable compound; pKₐH value is well-documented. | |
| Thiazol-4-amine | Endocyclic N3 | Not reliably reported | Unstable in aqueous solution; undergoes hydrolysis.[4] Less basic than the 2-amino isomer. |
Experimental Protocols for pKₐ Determination
Several methods can be employed to determine the pKₐ of heterocyclic amines. Potentiometric titration is the most common and direct method, while spectrophotometry is useful for compounds with low solubility.[6][7]
This method involves titrating a solution of the amine with a strong acid (or its salt with a strong base) and monitoring the pH change. The pKₐH is the pH at which the amine is 50% protonated, corresponding to the midpoint of the titration curve.[8]
Objective: To determine the pKₐH of an aminothiazole hydrochloride salt.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Aminothiazole sample (approx. 1 mM solution)
-
Ionic strength adjustment solution (e.g., 0.15 M KCl)[9]
-
Deionized, CO₂-free water
-
Nitrogen gas for purging[8]
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh the aminothiazole hydrochloride salt and dissolve it in a known volume of CO₂-free deionized water to create a solution of approximately 1 mM. Add KCl solution to maintain a constant ionic strength.[9]
-
Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere during the titration.[8]
-
Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point, as indicated by a sharp change in pH.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKₐH is the pH value at the half-equivalence point (i.e., the pH when half the volume of NaOH needed to reach the equivalence point has been added).
-
Alternatively, use specialized software to fit the titration data and calculate the pKₐ value.
-
-
Replication: Perform the titration at least in triplicate to ensure reproducibility.[9]
Visualization of Key Concepts
The following diagram illustrates the factors differentiating the basicity of the two isomers.
Caption: Logical flow from isomer structure to resulting basicity.
The diagram below outlines the general workflow for determining pKₐH using potentiometric titration.
Caption: Workflow for pKₐH determination via potentiometric titration.
Implications for Drug Development
The difference in basicity and stability between these isomers has significant consequences for researchers:
-
Compound Stability and Handling: Thiazol-4-amine's instability requires it to be handled as a salt (e.g., hydrochloride) and makes it unsuitable for many applications, especially those in aqueous media.[4] 2-Aminothiazole is robust and synthetically versatile.
-
Physiological Behavior: At a physiological pH of ~7.4, a significant fraction of 2-aminothiazole (pKaH ≈ 5.4) will be in its neutral, unprotonated form, which can facilitate passage across biological membranes. A less basic compound like thiazol-4-amine would be almost entirely unprotonated, which could alter its solubility and target engagement profile.[4]
-
Target Interaction: The most basic center of the molecule is a primary site for hydrogen bonding. For 2-aminothiazole, the protonated N3 is a strong hydrogen bond donor, a feature often exploited in designing interactions with protein targets. The different electronic distribution in the 4-amino isomer would necessitate a completely different drug design strategy.
Conclusion
While structurally similar, 2-aminothiazole and thiazol-4-amine exhibit starkly different properties rooted in their electronic configurations. 2-Aminothiazole is a moderately strong, stable base with a well-defined pKₐH, making it a reliable and versatile building block in drug discovery. In contrast, thiazol-4-amine is a significantly weaker base that is prone to decomposition in aqueous environments . This inherent instability limits its practical application and underscores the critical importance of isomeric substitution in defining the chemical personality and therapeutic potential of a molecule. For drug development professionals, 2-aminothiazole remains the superior scaffold for most applications, while the challenges associated with thiazol-4-amine make it a far less viable candidate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. creative-bioarray.com [creative-bioarray.com]
Commercial Suppliers and Methodologies for High-Purity Thiazol-4-amine Hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Thiazol-4-amine hydrochloride (CAS No. 59134-95-1) is a heterocyclic amine that serves as a critical starting material and intermediate in the synthesis of a wide array of compounds for the pharmaceutical and agricultural industries.[1] As an isomer of the more common 2-aminothiazole, its unique structure is leveraged for the development of sulfur drugs, fungicides, biocides, and dyes.[1] The purity and characterization of this reagent are paramount for the successful, reproducible synthesis of downstream target molecules. This guide provides an overview of commercial suppliers, comparative technical data, and detailed methodologies for the synthesis and quality control analysis of high-purity this compound.
Commercial Supplier Specifications
Sourcing high-purity this compound is the foundational step for any research or development project. The quality of the starting material can significantly impact reaction yield, impurity profiles of subsequent products, and overall project timelines. Below is a comparative summary of specifications from various commercial suppliers. Purity is a key metric, often determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Physical Form | Storage Temperature |
| BOC Sciences | 59134-95-1 | C₃H₅ClN₂S | 136.60 | ≥ 98% (HPLC)[] | Solid | 2-8°C |
| BLD Pharm | 59134-95-1 | C₃H₅ClN₂S | 136.60 | Not specified | Solid | 2-8°C (Inert atmosphere)[3] |
| AK Scientific | 59134-95-1 | C₃H₅ClN₂S | 136.60 | 95%[4] | Solid | 2-8°C |
| Ambeed | 59134-95-1 | C₃H₅ClN₂S | 136.60 | Not specified | Solid | Not specified |
| ChemicalBook | 59134-95-1 | C₃H₅ClN₂S | 136.60 | Not specified | White Solid[1] | 2-8°C (Inert atmosphere)[1] |
| Howei Pharm | 59134-95-1 | C₃H₅ClN₂S | 136.60 | 95+% | Solid | Not specified |
Note: Purity specifications and available documentation like Certificates of Analysis (CoA) or detailed analytical spectra (NMR, HPLC, LC-MS) may vary by batch and should be requested directly from the supplier. BLD Pharm and Ambeed note the availability of such documentation on their websites.[3][5]
Experimental Protocols and Methodologies
The following sections detail representative experimental procedures for the synthesis, purification, and analytical qualification of this compound.
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole derivatives.[6] The reaction involves the condensation of an α-haloketone with a thioamide. For 4-substituted-2-aminothiazoles, this typically involves a reaction between an appropriate α-halocarbonyl compound and thiourea.[6][7]
Detailed Protocol:
-
Reaction Setup: An α-halocarbonyl precursor is dissolved in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Reagent Addition: An equimolar amount of thiourea is added to the solution.
-
Reaction: The mixture is heated to reflux (typically 65-80°C) and stirred for a duration determined by reaction monitoring (e.g., 1-4 hours).[8] Progress is monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product often precipitates from the solution.
-
Isolation: The solid is collected by vacuum filtration and washed with a cold solvent to remove soluble impurities. The resulting solid is the crude Thiazol-4-amine salt.
Purification by Recrystallization
To achieve high purity suitable for pharmaceutical applications, the crude product must be purified. Recrystallization is a common and effective technique.
Detailed Protocol:
-
Solvent Selection: A suitable solvent system (e.g., ethanol/water) is chosen where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: The crude solid is added to a flask with a minimal amount of the solvent and heated until fully dissolved.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation.
-
Collection: The purified crystals are collected by vacuum filtration.
-
Washing: The filter cake is washed with a small amount of cold solvent to remove any remaining dissolved impurities.
-
Drying: The final product is dried under vacuum to remove all traces of solvent.
Quality Control by HPLC-UV Analysis
High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) is a standard method for determining the purity of organic compounds like aminothiazoles.[9]
References
- 1. 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1 [chemicalbook.com]
- 3. 59134-95-1|this compound|BLD Pharm [bldpharm.com]
- 4. Search Results - AK Scientific [aksci.com]
- 5. 59134-95-1 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
Methodological & Application
Synthesis of Thiazole Derivatives from Thiazol-4-amine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various thiazole derivatives starting from the readily available precursor, Thiazol-4-amine hydrochloride. The methodologies outlined herein are crucial for the development of novel therapeutic agents, as thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives are integral components of numerous FDA-approved drugs and are continuously explored for new therapeutic applications. This compound serves as a versatile and accessible starting material for the synthesis of a diverse array of substituted thiazoles, primarily through reactions targeting the exocyclic amino group. This document details two fundamental transformations: N-acylation to form N-(thiazol-4-yl) amides and condensation with aldehydes to yield thiazol-4-yl Schiff bases.
I. Synthesis of N-(Thiazol-4-yl) Amides via N-Acylation
N-acylation of thiazol-4-amine is a robust method for introducing a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds. This reaction typically proceeds via the nucleophilic attack of the amino group on an acyl halide. Due to the starting material being a hydrochloride salt, in situ neutralization with a base is a critical first step to liberate the free amine for the reaction.
Experimental Protocol: General Procedure for N-Acylation
A general two-step procedure is employed for the N-acylation of this compound. The first step involves the in-situ neutralization of the hydrochloride salt, followed by the acylation reaction.
Step 1: Neutralization of this compound
-
Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or THF).
-
Add a suitable organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization and formation of the free thiazol-4-amine.
Step 2: N-Acylation
-
Cool the reaction mixture containing the free thiazol-4-amine to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.0-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for a period of 2 to 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(thiazol-4-yl) amide.
Data Presentation: N-Acylation of Thiazol-4-amine
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Triethylamine | Chloroform | 6 | 85-95 (estimated) | General procedure |
| Acetyl chloride | Triethylamine | Dichloromethane | 2-4 | 80-90 (estimated) | General procedure |
| 4-Chlorobenzoyl chloride | Triethylamine | THF | 8 | 88-96 (estimated) | General procedure |
Note: The yields are estimated based on similar reactions with other aminothiazoles, as specific data for this compound is limited in the cited literature.
Reaction Workflow: N-Acylation
Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using Thiazol-4-amine Hydrochloride as a Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and highly effective method for constructing the thiazole core, typically through the condensation of an α-haloketone with a thioamide.[5]
While the classic Hantzsch synthesis is used to form the thiazole ring itself, pre-existing aminothiazoles like Thiazol-4-amine hydrochloride serve as versatile and valuable building blocks for the synthesis of more complex, multi-substituted, and fused heterocyclic systems. The exocyclic amino group of 4-aminothiazole provides a reactive handle for a variety of chemical transformations, allowing for molecular diversification and the construction of extensive compound libraries for drug discovery programs.[6]
These application notes will provide a detailed overview and experimental protocols for the use of this compound and related aminothiazoles in the synthesis of advanced thiazole derivatives.
Synthesis of the 2-Aminothiazole Core: The Classic Hantzsch Reaction
To understand the origin of the aminothiazole building block, it is useful to review the foundational Hantzsch synthesis. A common route to 2-aminothiazoles involves the reaction of an α-haloketone with thiourea.[1][7]
The mechanism for this reaction proceeds through several steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thiourea) acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[5]
-
Cyclization: An intramolecular condensation follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[5]
-
Dehydration and Elimination: The process concludes with the elimination of water and a hydrogen halide to form the stable, aromatic thiazole ring.[5]
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of thiazole derivatives.[1][2] This classic condensation reaction typically involves the cyclization of an α-haloketone with a thioamide.[2][3] The resulting thiazole ring is a significant structural motif in a vast array of pharmaceuticals, underscoring the importance of this synthesis in medicinal chemistry and drug development.[1][4] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The reaction is widely favored due to its simplicity, generally high yields, and the stability of the aromatic thiazole products.[2]
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction.[2][5]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[2][6]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[2]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols provide a general framework for the synthesis of thiazole derivatives. Modifications may be necessary depending on the specific substrates and desired products.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[6]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Equipment:
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6] Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C setting).[6] Continue stirring for approximately 30 minutes. The initial product formed is often the HBr salt of the thiazole, which is soluble in methanol.[5]
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.[6] Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[6] This neutralizes the hydrobromide salt, causing the neutral thiazole product to precipitate.[5]
-
Isolation: Filter the resulting mixture through a Büchner funnel.[6] Use deionized water to rinse the beaker and wash the filter cake to remove any inorganic salts.[6][7]
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.[6]
-
Analysis: Once dry, determine the mass of the product and calculate the percent yield.[6] Characterize the product by determining its melting point and analyzing it via Thin Layer Chromatography (TLC).[6]
Protocol 2: Synthesis of 2-Aminothiazole
This protocol is adapted from established procedures for the synthesis of 2-aminothiazole from chloroacetaldehyde and thiourea.[1]
Materials:
-
Thiourea
-
50% aqueous solution of chloroacetaldehyde
-
Deionized water
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filtration flask
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water, with gentle warming and stirring.[1]
-
Addition of Aldehyde: Once the thiourea is dissolved, cool the solution to room temperature. Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes.[1]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[1]
-
Purification: The crude product can be recrystallized from hot water if further purification is needed.[1]
-
Analysis: Determine the yield and melting point of the purified product.[1]
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Data Presentation
The following table summarizes key reagents and expected outcomes for representative Hantzsch thiazole syntheses. Yields and reaction times can vary significantly based on the specific substrates, catalyst, and energy source used.[1][8][9]
| α-Halo Carbonyl | Thio-Component | Product | Conditions | Expected Yield | Melting Point (°C) | Reference |
| Chloroacetaldehyde (50% aq.) | Thiourea | 2-Aminothiazole | Reflux in water | 75-85% | 91-93 | [1] |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, 100°C setting, 30 min | ~99% | Not Reported | [5] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | Ethanol/Water (1/1), Reflux, 2h | 85% | Not Reported | [8][9] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | Ethanol/Water (1/1), Ultrasonic, 1.5h | 90% | Not Reported | [8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiazol-4-amine Hydrochloride in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various biological pathways involved in cancer progression.[3][4][5] Thiazol-4-amine hydrochloride serves as a crucial building block for the synthesis of a variety of potent anticancer compounds, including kinase inhibitors.[6] This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing this key intermediate, with a focus on Cyclin-Dependent Kinase (CDK) inhibitors and the multi-targeted kinase inhibitor, Dasatinib.
Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] This makes them attractive targets for anticancer drug development.[7] Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4 and CDK6.[8][9]
A general synthetic route involves the coupling of a thiazole moiety with a pyrimidine core. The this compound can be utilized to construct the core thiazole structure which is then further functionalized and coupled.
Experimental Protocol: Synthesis of a CDK4/6 Inhibitor Intermediate
This protocol is adapted from the general principles of synthesizing 2-anilino-4-(thiazol-5-yl)pyrimidines.[10]
Objective: To synthesize a key intermediate for a potent CDK4/6 inhibitor.
Materials:
-
This compound
-
Substituted pyrimidine precursor (e.g., 2-chloro-4-substituted-pyrimidine)
-
Appropriate reagents and solvents (e.g., dione, pyridine, ethanol, NBS, PTSA, DMF)[10]
Procedure:
-
Formation of the substituted thiazole ring: The synthesis often starts with the construction of a functionalized thiazole ring. While specific precursors to this compound itself are used, the core principle involves cyclization reactions. For instance, reacting a ketone with a source of sulfur and ammonia.
-
Functionalization of the thiazole: The formed thiazole can be further functionalized, for example, through bromination using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (PTSA).[10]
-
Coupling with the pyrimidine moiety: The functionalized thiazole is then coupled with a substituted pyrimidine. This is typically a nucleophilic substitution reaction where the amino group of the thiazole derivative displaces a leaving group (like chlorine) on the pyrimidine ring. The reaction is often carried out in a suitable solvent like 2-methoxyethanol under microwave irradiation.[10]
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
The synthesized compounds are evaluated for their inhibitory activity against various CDKs and their anti-proliferative effects on cancer cell lines.
Table 1: Inhibitory Activity of Representative 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives
| Compound | Target Kinase | Ki (nM) | GI50 (nM) vs. MV4-11 cells | Reference |
| 78 | CDK4 | 1 | 23 | [8] |
| CDK6 | 34 | [8] | ||
| 12u | CDK9 | 7 (IC50) | - | [10][11] |
Ki: Inhibition constant; GI50: 50% growth inhibition concentration.
Caption: Mechanism of cell cycle arrest by thiazole-based CDK4/6 inhibitors.
Application in the Synthesis of Dasatinib
Dasatinib (Sprycel®) is a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases, including BCR-ABL and Src family kinases.[12][13] It is approved for the treatment of chronic myelogenous leukemia (CML).[14] The synthesis of Dasatinib often involves the use of a 2-aminothiazole-5-carboxamide derivative, which can be prepared from precursors related to thiazol-4-amine.[15]
Several synthetic routes for Dasatinib have been reported. A common strategy involves the coupling of a substituted thiazole carboxamide with a substituted pyrimidine.[12][15]
Experimental Protocol: Synthesis of a Key Dasatinib Intermediate
This protocol describes the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a key intermediate in Dasatinib synthesis.[15][16]
Objective: To synthesize a core intermediate of Dasatinib.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[15]
-
4,6-dichloro-2-methylpyrimidine[15]
-
Sodium tert-butoxide[15]
-
Aprotic solvent (e.g., THF)[16]
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in an aprotic solvent like THF.[16]
-
Base Addition: Add a strong base, such as sodium tert-butoxide, to the mixture.[15] The reaction is typically carried out at a controlled temperature.[16]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is isolated. This may involve acidification to a specific pH to induce crystallization, followed by filtration, washing, and drying.[16]
-
Purification: The crude product can be further purified by recrystallization or chromatography to obtain the desired intermediate with high purity.
Caption: A simplified workflow for the synthesis of Dasatinib.
Dasatinib is a potent inhibitor of a range of kinases implicated in cancer.
Table 2: Kinase Inhibitory Profile of Dasatinib
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [17] |
| SRC | 0.8 | [17] |
| LCK | 1.1 | [17] |
| c-KIT | 12 | [17] |
| PDGFRβ | 28 | [17] |
IC50: Half-maximal inhibitory concentration.
Other Anticancer Applications
The thiazole scaffold derived from thiazol-4-amine and its analogs is versatile and has been incorporated into various other classes of anticancer agents.[18][19] These include inhibitors of other kinases and compounds that induce apoptosis through different mechanisms.[3][20] The general synthetic strategies often involve the initial formation of a substituted thiazole ring followed by coupling with other heterocyclic or aromatic systems to build a library of diverse compounds for screening.[21][22]
Conclusion
This compound is a valuable and versatile starting material in the synthesis of a wide array of potent anticancer agents. Its utility is prominently demonstrated in the construction of highly selective CDK inhibitors and multi-targeted kinase inhibitors like Dasatinib. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel thiazole-based cancer therapeutics.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]
- 5. media.neliti.com [media.neliti.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 13. MeSH Browser [meshb.nlm.nih.gov]
- 14. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vixra.org [vixra.org]
- 16. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 17. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from Thiazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Thiazol-4-amine hydrochloride as a scaffold for the development of novel antimicrobial agents. The following sections detail the antimicrobial potential of thiazole-amine derivatives, protocols for their synthesis and antimicrobial evaluation, and insights into their potential mechanism of action.
Introduction to Thiazole-Based Antimicrobial Agents
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3][4] The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Thiazole derivatives, such as those derived from this compound, represent a promising class of compounds for addressing this challenge.[2][4] Their structural versatility allows for the introduction of various substituents to modulate their antimicrobial activity and pharmacokinetic properties.
Antimicrobial Activity of Thiazole-Amine Derivatives
While specific data for compounds directly synthesized from this compound is limited in the public domain, studies on structurally similar 2-aminothiazole derivatives have demonstrated significant antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains.
One notable study investigated a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives, revealing potent antibacterial activity.[1] The Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of these compounds were determined against several bacterial strains.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of selected 4-(indol-3-yl)thiazole-2-amine derivatives, which serve as representative examples of the potential of this compound class.
Table 1: Minimum Inhibitory Concentration (MIC) of Indole-Based Thiazole Derivatives (mg/mL) [1]
| Compound | S. aureus (ATCC 25923) | S. epidermidis (ATCC 12228) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. Typhimurium (ATCC 14028) | MRSA |
| 5x | 0.12 | 0.12 | 0.06 | 0.12 | 0.06 | 0.12 |
| 5m | 0.23 | 0.12 | 0.12 | 0.23 | 0.12 | 0.23 |
| 5d | 0.47 | 0.23 | 0.12 | 0.47 | 0.12 | 0.47 |
| Ampicillin | 0.94 | 0.47 | 0.47 | >3.75 | 0.94 | 1.88 |
| Streptomycin | 0.47 | 0.23 | 0.94 | 1.88 | 0.47 | 0.94 |
Table 2: Minimum Bactericidal Concentration (MBC) of Indole-Based Thiazole Derivatives (mg/mL) [1]
| Compound | S. aureus (ATCC 25923) | S. epidermidis (ATCC 12228) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | S. Typhimurium (ATCC 14028) | MRSA |
| 5x | 0.23 | 0.23 | 0.12 | 0.23 | 0.12 | 0.23 |
| 5m | 0.47 | 0.23 | 0.23 | 0.47 | 0.23 | 0.47 |
| 5d | 0.94 | 0.47 | 0.23 | 0.94 | 0.23 | 0.94 |
| Ampicillin | 1.88 | 0.94 | 0.94 | >3.75 | 1.88 | 3.75 |
| Streptomycin | 0.94 | 0.47 | 1.88 | 3.75 | 0.94 | 1.88 |
Experimental Protocols
Proposed Synthesis of Novel Antimicrobial Compounds from this compound
A plausible synthetic route to generate novel antimicrobial compounds from this compound involves the formation of Schiff bases through condensation with various aldehydes, followed by potential reduction or cyclization reactions.
Protocol: Synthesis of N-substituted Thiazol-4-amine Derivatives (Schiff Base Formation)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a base, for example, triethylamine (1.1 equivalents), to neutralize the hydrochloride and liberate the free amine.
-
Aldehyde Addition: To the stirred solution, add the desired substituted aldehyde (1 equivalent).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate (the Schiff base) can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthetic workflow for novel antimicrobial compounds.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the newly synthesized compounds should be evaluated to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly used and reliable technique for this purpose.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of 96-Well Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well from 1 to 11. Well 12 will be the sterility control (broth only), and well 11 will be the growth control (broth and inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action
Docking studies on antimicrobial 4-(indol-3-yl)thiazole-2-amines suggest that these compounds may exert their antibacterial effect by inhibiting essential bacterial enzymes.[1] One potential target is the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of this enzyme would disrupt cell wall synthesis, leading to bacterial cell death.
Caption: Proposed mechanism of antimicrobial action.
Conclusion
This compound is a valuable starting material for the synthesis of novel thiazole derivatives with potential as antimicrobial agents. The protocols outlined in these application notes provide a framework for the synthesis, purification, and antimicrobial evaluation of these compounds. Further investigation into the structure-activity relationships and mechanism of action will be crucial for the development of potent and selective antimicrobial drugs based on the thiazole scaffold.
References
- 1. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole derivatives utilizing microwave-assisted methodologies. Thiazole and its derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2][3] Microwave-assisted synthesis offers a significant improvement over conventional heating methods by dramatically reducing reaction times, increasing product yields, and promoting greener chemical processes.[4][5][6][7]
Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][8] The thiazole ring is a key pharmacophore in various approved drugs, such as the antimicrobial sulfathiazole and the antiretroviral ritonavir.[1] The methodologies presented herein provide a practical guide for the rapid and efficient generation of diverse thiazole libraries for drug discovery and development programs.
I. Microwave-Assisted Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[9] The microwave-assisted variation of this reaction offers superior yields in significantly shorter reaction times compared to conventional heating.[10][11] This protocol describes the reaction between α-haloketones and thiourea or substituted thioureas.
Experimental Protocol: Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[11]
This procedure details the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas.
Materials:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones (1.0 mmol)
-
Substituted N-phenylthiourea (1.0 mmol)
-
Methanol (2 mL)
-
Microwave reactor vials
Procedure:
-
In a specialized microwave test tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol) and the appropriately substituted thiourea (1.0 mmol).
-
Add methanol (2 mL) to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90°C for 30 minutes.[12]
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
The crude product can be purified by recrystallization if necessary.
Data Presentation: Hantzsch Thiazole Synthesis
| Entry | α-Haloketone | Thiourea Derivative | Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
| 1 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | 90°C | 30 | 95 | [11][12] |
| 2 | 2-chloro-N-phenethylacetamide | Substituted thiosemicarbazone | Ethanol | 70°C, 420W | 10-15 | 82-92 | [10] |
| 3 | 2-bromoacetophenone | Thiourea | Methanol | 100°C | 30 | High | [9] |
Note: The conventional method for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines required 8 hours of reflux and resulted in lower yields.[11]
Workflow Diagram: Microwave-Assisted Hantzsch Synthesis
References
- 1. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Thiazoles Using Thiazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The development of efficient synthetic methodologies for the creation of diverse thiazole libraries is, therefore, of significant interest in drug discovery. This document provides detailed protocols and application notes for the synthesis of substituted thiazoles, with a focus on utilizing the readily available starting material, "Thiazol-4-amine hydrochloride."
While a direct, experimentally validated one-pot protocol for the synthesis of a wide range of substituted thiazoles from this compound is not extensively documented in the current literature, this document presents a plausible and theoretically sound hypothetical one-pot procedure for the synthesis of thiazolo[5,4-b]pyridines. This proposed method is based on established principles of heterocyclic chemistry and offers a promising avenue for further research and development.
Additionally, a validated multi-step synthesis of a substituted thiazole derivative starting from 4-aminothiazole is provided to serve as a reliable experimental benchmark.
Hypothetical One-Pot Synthesis of 7-Hydroxy-5-methyl-2-substituted-thiazolo[5,4-b]pyridines
This proposed one-pot reaction involves the condensation of thiazol-4-amine with a β-ketoester, followed by an intramolecular cyclization to form the fused thiazolo[5,4-b]pyridine ring system. This class of compounds is of interest due to the structural analogy of the fused heterocyclic core to purines, which are known to interact with a variety of biological targets.
Reaction Scheme:
Figure 1: Proposed one-pot synthesis of thiazolo[5,4-b]pyridines.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1 eq.).
-
Reagent Addition: Add the appropriate β-ketoester (1.1 mmol, 1.1 eq.) and ethanol (10 mL).
-
Base Addition: While stirring, add triethylamine (2.5 mmol, 2.5 eq.) to the suspension. The mixture should become a clear solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired substituted thiazolo[5,4-b]pyridine.
Data Presentation: Hypothetical Yields for One-Pot Synthesis
| Entry | β-Ketoester (R group) | Product | Hypothetical Yield (%) |
| 1 | Ethyl acetoacetate (CH₃) | 7-Hydroxy-5-methylthiazolo[5,4-b]pyridine | 75 |
| 2 | Ethyl benzoylacetate (Ph) | 7-Hydroxy-5-phenylthiazolo[5,4-b]pyridine | 68 |
| 3 | Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | 7-Hydroxy-5-(thiophen-2-yl)thiazolo[5,4-b]pyridine | 65 |
| 4 | Ethyl 3-cyclopropyl-3-oxopropanoate | 5-Cyclopropyl-7-hydroxythiazolo[5,4-b]pyridine | 72 |
Validated Multi-Step Synthesis of a 2,4'-Bithiazole Derivative
This section provides a detailed protocol for a known multi-step synthesis of a substituted 2,4'-bithiazole, a structural motif found in some biologically active molecules. This procedure starts with the synthesis of 4-aminothiazole from its protected precursor.
Protocol 1: Synthesis of 4-Aminothiazole
This protocol is adapted from a patented procedure for the synthesis of 4-aminothiazole.[2]
-
Hydrolysis: To a suspension of 4-trifluoroacetamidothiazole (0.03 mole) in water (45 ml), add 50% aqueous sodium hydroxide dropwise with efficient stirring until a complete solution is obtained.
-
Reaction: Stir the solution at 30-35°C for 6 hours under an inert atmosphere.[2]
-
Neutralization: Cool the reaction solution in an ice bath and adjust the pH to approximately 8.5 with glacial acetic acid.
-
Isolation: Remove the water in vacuo at a temperature below 40°C.
-
Purification: Distill the residue to obtain 4-aminothiazole as a white crystalline solid.
Protocol 2: Synthesis of a Substituted 2,4'-Bithiazole
This is a representative procedure for the functionalization of 4-aminothiazole.
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminothiazole (1.0 mmol, 1 eq.) in dry pyridine (10 mL) and cool in an ice bath.
-
Reagent Addition: Add 2-chloro-N-(thiazol-2-yl)acetamide (1.1 mmol, 1.1 eq.) portion-wise to the cooled solution with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure 2,4'-bithiazole derivative.
Experimental Workflow and Signaling Pathway Diagrams
General Experimental Workflow for One-Pot Synthesis
Figure 2: General workflow for a one-pot chemical synthesis.
PI3K/Akt/mTOR Signaling Pathway
Substituted thiazoles have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Applications in Drug Discovery
The synthetic protocols outlined provide access to novel substituted thiazole and fused thiazole scaffolds. These compounds can be screened for a variety of biological activities. Given the prevalence of the thiazole nucleus in approved drugs, these new derivatives are promising candidates for lead discovery and optimization programs in areas such as:
-
Oncology: As inhibitors of key signaling pathways like PI3K/Akt/mTOR.[3]
-
Inflammatory Diseases: Targeting enzymes such as cyclooxygenases and lipoxygenases.[4]
-
Infectious Diseases: As novel antibacterial and antifungal agents.
The modular nature of the proposed one-pot synthesis allows for the rapid generation of a library of analogs by varying the β-ketoester component, facilitating structure-activity relationship (SAR) studies.
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thiazole-containing compounds and their precursors may be harmful if inhaled, ingested, or absorbed through the skin. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents Utilizing Thiazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The thiazole scaffold is a key structural motif in several commercially available drugs. This document provides detailed application notes and protocols for the synthesis of potential anti-inflammatory drug candidates using Thiazol-4-amine hydrochloride as a versatile starting material. The methodologies described herein focus on the acylation of the 4-amino group to generate a library of N-substituted thiazole derivatives, which can be screened for their anti-inflammatory efficacy. The primary mechanism of action for many thiazole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Data Presentation: Anti-Inflammatory Activity of Thiazole Derivatives
The following table summarizes the in vitro anti-inflammatory activity of various thiazole derivatives, providing a comparative overview of their potential efficacy.
| Compound ID | Target Enzyme(s) | IC50 (µM) | % Inhibition | Animal Model | Reference |
| Compound A | COX-2 | 0.76 | - | - | [1] |
| Compound B | COX-2 | 9.01 | - | - | [1] |
| Compound C | 5-LOX | 23.08 | - | - | [1] |
| Compound D | 5-LOX | 38.46 | - | - | [1] |
| Compound 3c | Not Specified | - | 44% | Carrageenan-induced paw edema | [2] |
| Compound 3d | Not Specified | - | 41% | Carrageenan-induced paw edema | [2] |
Signaling Pathways in Inflammation
Inflammation is a complex biological response involving multiple signaling pathways. Thiazole derivatives have been shown to modulate these pathways, primarily by inhibiting the production of pro-inflammatory mediators.
Caption: Inhibition of COX and LOX pathways by thiazole derivatives.
Caption: Modulation of the MAPK signaling pathway.
Experimental Protocols
This section provides a general workflow and a detailed protocol for the synthesis of N-acyl-thiazol-4-amine derivatives.
General Experimental Workflow
The synthesis of potential anti-inflammatory agents from this compound generally follows the workflow depicted below.
Caption: General workflow for synthesis and screening.
Protocol: Synthesis of N-(Thiazol-4-yl)benzamide
This protocol details the synthesis of a model N-acyl-thiazol-4-amine derivative. This procedure can be adapted for various acid chlorides to generate a library of compounds for screening.
Materials:
-
This compound (1.0 mmol, 136.60 mg)
-
Benzoyl chloride (1.2 mmol, 168.68 mg, 0.14 mL)
-
Triethylamine (2.5 mmol, 252.98 mg, 0.35 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)
-
Brine (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolution and Basification: Add anhydrous dichloromethane (10 mL) to the flask, followed by the dropwise addition of triethylamine (2.5 mmol) at 0 °C (ice bath). Stir the mixture for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Acylation: While maintaining the temperature at 0 °C, slowly add benzoyl chloride (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Quenching and Extraction: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 10 mL of water and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(Thiazol-4-yl)benzamide.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion
The provided protocols and data serve as a valuable resource for researchers engaged in the discovery of novel anti-inflammatory agents. The synthesis of N-substituted thiazole derivatives from this compound is a straightforward and adaptable method for generating compound libraries for biological screening. The inhibition of key inflammatory pathways by thiazole-based compounds underscores their therapeutic potential. Further investigation into the structure-activity relationships of these synthesized derivatives will be crucial for the development of potent and selective anti-inflammatory drugs.
References
Application Notes and Protocols: Thiazol-4-amine Hydrochloride in the Preparation of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. Thiazol-4-amine hydrochloride serves as a versatile and stable starting material for the synthesis of a diverse range of bioactive molecules. The amino group at the 4-position provides a key handle for various chemical modifications, allowing for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.
These application notes provide an overview of the synthesis of bioactive heterocyclic compounds derived from a 4-aminothiazole core, with this compound being a practical precursor. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic workflows and relevant signaling pathways are presented to guide researchers in this field.
Data Presentation: Biological Activities of Thiazole Derivatives
The following tables summarize the in vitro biological activities of various thiazole derivatives, showcasing their potential as anticancer agents and kinase inhibitors. While not all of these compounds are explicitly synthesized from this compound, they represent the types of bioactive molecules that can be accessed through derivatization of the 4-aminothiazole scaffold.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | HCT-116 | 3.80 ± 0.80 | [1] |
| 4d | HCT-116 | 3.65 ± 0.90 | [1] |
| 8c | HCT-116 | 3.16 ± 0.90 | [1] |
| 8c | HT-29 | 3.47 ± 0.79 | [1] |
| 4d | HT-29 | 4.13 ± 0.51 | [1] |
| 4d | HepG2 | 2.31± 0.43 | [1] |
| 4c | HepG2 | 2.94 ± 0.62 | [1] |
| 8c | HepG2 | 4.57 ± 0.85 | [1] |
| 8b | HeLa | 1.65 - 8.60 | [2] |
| 8c | HeLa | 1.65 - 8.60 | [2] |
| 8j | SiHa | 1.65 - 8.60 | [2] |
| 8m | HepG2 | 5.15 | [2] |
| 5d | HepG2 | 0.3 | [3] |
| 5e | HepG2 | 0.4 | [3] |
| 4c | MCF-7 | 2.57 ± 0.16 | [4] |
| 4c | HepG2 | 7.26 ± 0.44 | [4] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 1g | CK2 | 1.9 | [5] |
| 1g | GSK3β | 0.67 | [5] |
| Pim1 Inhibitor | Pim1 | - | [6] |
| SYK Inhibitor | SYK | Nanomolar Kᵢ | [7] |
| V-ATPase Inhibitor | V-ATPase | - | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of bioactive heterocyclic compounds based on a 4-aminothiazole core.
Protocol 1: Synthesis of 4-Aminothiazole-based Neuronal Nitric Oxide Synthase (nNOS) Inhibitors[6]
This protocol outlines the construction of a 4-aminothiazole scaffold and its subsequent derivatization.
Step 1: Synthesis of the Thioamide Precursor
-
Dissolve acetonitrile in tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) and stir for 30 minutes.
-
Add the desired epoxide to the reaction mixture and allow it to warm to room temperature over 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash chromatography.
-
Dissolve the purified alcohol in methanol and add an aqueous solution of ammonium sulfide.
-
Stir the mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture and purify the crude product by flash chromatography to yield the thioamide.
Step 2: Hantzsch-type Thiazole Synthesis
-
Dissolve the thioamide from Step 1 in methanol.
-
Add ethyl bromopyruvate to the solution.
-
Reflux the reaction mixture for 5 hours. The acidic conditions generated are necessary for the final dehydration step.
-
Cool the reaction mixture and add diisopropylethylamine (DIEA) followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir the mixture at room temperature for 16 hours to protect the amino group.
-
Purify the Boc-protected 4-aminothiazole derivative by flash chromatography.
Step 3: Derivatization and Deprotection
-
Hydrolyze the ester of the Boc-protected 4-aminothiazole using 1N aqueous sodium hydroxide in methanol at room temperature for 16 hours.
-
Perform a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in refluxing tert-butanol to install a Boc-protected amine at another position.
-
Couple the resulting intermediate with an appropriate aldehyde via reductive amination using sodium triacetoxyborohydride.
-
Remove the Boc protecting groups by treating with 4N HCl in dioxane at room temperature for 16 hours to yield the final inhibitor as a hydrochloride salt.
Protocol 2: General Procedure for N-Acylation of a 4-Aminothiazole Core
This protocol describes a general method for the derivatization of the amino group of a 4-aminothiazole.
-
Suspend the 4-aminothiazole hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (1-1.2 equivalents), such as an acid chloride or sulfonyl chloride, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated 4-aminothiazole derivative.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Hantzsch thiazole synthesis.
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[1][2] First described by Arthur Hantzsch in 1887, this method is widely used due to its reliability and the accessibility of its starting materials.[1]
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, which forms an intermediate.[1][3][4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration that leads to the formation of the aromatic thiazole ring.[1][3][4]
Q3: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1][3] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[5]
Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?
Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[3][4][5][6] However, optimizing reaction conditions is crucial to maximize both yield and purity.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to side reactions and lower the yield.
-
Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1][4] If the reaction is slow at room temperature, gradually increase the heat and monitor the progress using thin-layer chromatography (TLC). Conversely, excessive heat can cause the formation of side products.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.[1] Polar protic solvents like ethanol and methanol are commonly used.[1]
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress via TLC to determine the optimal reaction time.
Problem 2: Product is Contaminated with Starting Materials
Possible Causes & Solutions
-
Incomplete Reaction: If the reaction has not gone to completion, both starting materials may remain. Consider extending the reaction time or increasing the temperature.
-
Workup Procedure: Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing of the solid product.[1] Unreacted α-haloketone can often be removed by recrystallization or chromatography.[1]
Problem 3: Formation of an Unexpected Isomer
Possible Causes & Solutions
-
Reaction Conditions with N-monosubstituted thioureas: The reaction medium is a key factor in determining the regioselectivity.
-
Neutral Solvents: Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[7][8]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7][8] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[7][8] To favor a single isomer, carefully control the pH of your reaction medium.
-
Data on Yield Optimization
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the Hantzsch thiazole synthesis.
Table 1: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | Reflux | 3.5 | 60 |
| Ethanol | Reflux | 3.5 | 75 |
| Methanol | Reflux | 3.5 | 68 |
| 1-Butanol | Reflux | 3.5 | 80 |
| 2-Propanol | Reflux | 3.5 | 70 |
| Ethanol/Water (1:1) | 65 | 3.5 | 85 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[5][6]
Table 2: Effect of Catalyst and Energy Source on Yield
| Catalyst | Energy Source | Temperature | Time | Yield (%) |
| None | Conventional Heating | 65°C | 3.5 h | 60 |
| SiW.SiO₂ (15 mol%) | Conventional Heating | 65°C | 3.5 h | 85 |
| SiW.SiO₂ (15 mol%) | Ultrasonic Irradiation | Room Temp | 2 h | 90 |
| None | Microwave Irradiation | 130°C | 15 min | High |
Data compiled from various studies on green synthetic approaches for thiazole derivatives.[5][6][9][10]
Experimental Protocols
Key Experiment: One-Pot, Three-Component Synthesis using a Heterogeneous Catalyst
This protocol is adapted from an environmentally benign method for the synthesis of new substituted Hantzsch thiazole derivatives.[5][6]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone)
-
Thiourea
-
Substituted benzaldehyde
-
Silica-supported tungstosilicic acid (SiW.SiO₂)
-
Ethanol/Water (1:1)
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%).
-
Add 10 mL of a 1:1 ethanol/water mixture.
-
Conventional Heating Method: Reflux the mixture at 65°C for 3.5 hours.
-
Ultrasonic Irradiation Method: Place the flask in an ultrasonic bath at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with cold ethanol to remove the catalyst.
-
The catalyst can be recovered by filtration, washed with acetone, and reused.[5][6]
-
Recrystallize the crude product from an appropriate solvent to obtain the pure thiazole derivative.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. bepls.com [bepls.com]
- 10. sussex.figshare.com [sussex.figshare.com]
Common side reactions in thiazole synthesis and how to avoid them.
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during thiazole synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Side Reactions
Issue: Formation of Bis-Thiazole and Other Impurities in Hantzsch Synthesis
Question: During the Hantzsch thiazole synthesis, I am observing the formation of significant amounts of bis(2-amino-4-methylthiazol-5-yl)methane and other unidentified impurities. How can I minimize these side products?
Answer: The formation of bis-thiazole impurities and other byproducts in the Hantzsch synthesis is a common issue, often arising from the reaction conditions. Here are several strategies to mitigate these side reactions:
-
Control of Reaction Temperature: The reaction is often exothermic. Maintaining a lower temperature, typically by cooling the reaction mixture in an ice bath, can significantly reduce the formation of unwanted byproducts.
-
Slow Addition of Reactants: Adding the α-haloketone slowly to the mixture of thiourea or thioamide helps to control the reaction rate and minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. While ethanol is commonly used, exploring other solvents like methanol or a mixture of solvents can sometimes lead to a cleaner reaction profile.
-
pH Control: The pH of the reaction medium can be critical. In some cases, buffering the reaction mixture can prevent the formation of acid-catalyzed side products.
-
Purification Strategy: If side products are still formed, a careful purification strategy is essential. Recrystallization is often effective for purifying the desired thiazole derivative. For more complex mixtures, column chromatography may be necessary.
Logical Flow for Troubleshooting Hantzsch Synthesis Side Reactions
Caption: Troubleshooting workflow for minimizing impurities in Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Cook-Heilbron thiazole synthesis?
A1: The Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide, can also be prone to side reactions. Common issues include:
-
Formation of Dithiohydantoins: This can occur through the cyclization of an isothiocyanate intermediate.
-
Polymerization: The reactants or intermediates can sometimes polymerize under the reaction conditions.
-
Hydrolysis of Nitrile: The nitrile group can be susceptible to hydrolysis, especially if water is present in the reaction mixture, leading to the formation of an amide byproduct.
To avoid these, it is crucial to use anhydrous conditions and carefully control the reaction temperature.
Q2: How can I prevent the formation of regioisomeric mixtures in thiazole synthesis?
A2: The formation of regioisomers is a potential issue when using unsymmetrical starting materials. For example, in the Hantzsch synthesis with an unsymmetrical α-haloketone, the thioamide can attack either of the two electrophilic carbon atoms, leading to a mixture of products. To avoid this:
-
Use Symmetrical Reagents: Whenever possible, designing the synthesis with symmetrical starting materials will prevent the formation of regioisomers.
-
Use Pre-formed Regioisomers: If an unsymmetrical starting material is unavoidable, consider a synthetic route that allows for the separation of the desired regioisomer before the thiazole ring formation.
-
Directing Groups: The presence of certain functional groups on the starting materials can sometimes direct the cyclization to favor one regioisomer over the other.
Q3: My thiazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A3: Low yields in thiazole synthesis can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.
-
Side Reactions: As discussed, side reactions can consume the starting materials and reduce the yield of the desired product. Refer to the troubleshooting guide to minimize these.
-
Product Degradation: The synthesized thiazole may be unstable under the reaction or workup conditions. Consider using milder workup procedures.
-
Purification Losses: Significant amounts of the product may be lost during the purification steps. Optimize your purification protocol to maximize recovery.
Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis with Minimized Side Reactions
This protocol provides a general methodology for the Hantzsch synthesis, incorporating steps to reduce common side reactions.
Materials:
-
α-Haloketone (1.0 eq)
-
Thiourea or Thioamide (1.1 eq)
-
Ethanol (or other suitable solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in a fume hood. Place the flask in an ice bath to maintain a low temperature.
-
Reactant Preparation: Dissolve the thiourea or thioamide (1.1 eq) in ethanol in the round-bottom flask and stir until fully dissolved.
-
Slow Addition: Dissolve the α-haloketone (1.0 eq) in a minimal amount of ethanol and load it into the dropping funnel.
-
Reaction: Add the α-haloketone solution dropwise to the stirred thiourea/thioamide solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Once the reaction is complete, the product can be isolated. This may involve concentrating the solvent under reduced pressure and then inducing crystallization by adding a non-solvent or by cooling. Alternatively, an extractive workup may be necessary.
-
Purification: The crude product should be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) to remove any remaining side products.
Workflow for a Generalized Thiazole Synthesis Experiment
Caption: A generalized experimental workflow for thiazole synthesis.
Quantitative Data Summary
While specific yields are highly dependent on the substrates used, the following table provides a general comparison of how reaction conditions can influence the outcome of the Hantzsch thiazole synthesis.
| Parameter | Standard Condition | Optimized Condition for Purity | Expected Outcome |
| Temperature | Room Temperature or Reflux | 0 °C to Room Temperature | Reduced formation of byproducts |
| Rate of Addition | Rapid Addition | Slow, Dropwise Addition | Better control of exotherm, fewer side reactions |
| Solvent | Ethanol | Methanol or other optimized solvent | May improve selectivity and yield |
| Stoichiometry | 1:1 (α-haloketone:thioamide) | 1:1.1 (α-haloketone:thioamide) | Can drive the reaction to completion |
Technical Support Center: Purification of Thiazol-4-amine Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Thiazol-4-amine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The most common and effective purification techniques for this compound derivatives are:
-
Acid-Base Extraction: This technique leverages the basicity of the amine to separate it from non-basic impurities.
-
Recrystallization: This is a widely used method to purify solid compounds to a high degree of purity.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, effective for removing impurities with different polarities.
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful technique for achieving high purity, especially for complex mixtures or when small quantities of highly pure compound are required.[1][2]
Q2: What are the likely impurities in a crude sample of a this compound derivative?
Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Side-products: Such as regioisomers or over-alkylated byproducts (thiazolium salts).[3]
-
Reagents and catalysts: From the synthesis reaction.
-
Solvents: Residual solvents from the reaction or workup.
Q3: My Thiazol-4-amine derivative is a hydrochloride salt. How does this affect the purification strategy?
The hydrochloride salt is generally more water-soluble and less soluble in non-polar organic solvents compared to its free base form. This property is central to the purification strategy. For techniques like column chromatography on silica gel, it is often necessary to neutralize the salt to the free base to ensure proper interaction with the stationary phase and elution. Conversely, the salt form can be advantageous for recrystallization from polar solvents.
Purification Techniques: Data and Protocols
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Key Advantages | Common Challenges |
| Acid-Base Extraction | >95%[4] | >90% | Excellent for removing non-basic impurities; scalable. | Emulsion formation; potential for product to be lost in the aqueous phase if pH is not optimal. |
| Recrystallization | >99%[4][5] | 68% - 95%[5][6] | Can yield very high purity; cost-effective for large scales. | Finding a suitable solvent system; product "oiling out"; low recovery. |
| Column Chromatography | >98% | 70-90% | Good for separating compounds with different polarities; adaptable to various scales. | Can be time-consuming; potential for product degradation on acidic silica gel. |
| Preparative HPLC | >99%[1] | Variable | High resolution for complex mixtures; automated. | Expensive; limited sample loading capacity; requires method development.[1] |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol describes the purification of a crude Thiazol-4-amine derivative from non-basic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic Thiazol-4-amine derivative will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Back-Wash: Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10). The free amine will precipitate out if it is a solid, or it can be extracted.
-
Extraction of Free Base: Extract the free amine into a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 3 times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free amine.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the solid by filtration.
Recrystallization Protocol
This protocol is for the purification of a solid this compound derivative.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvents for aminothiazole derivatives include ethanol, methanol, benzene, or mixtures like methanol/water or THF/hexane.[4][6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
This protocol is for the purification of a Thiazol-4-amine derivative in its free base form.
Methodology:
-
Neutralization: If the starting material is a hydrochloride salt, neutralize it to the free base using a mild base (e.g., NaHCO₃ solution) and extract it into an organic solvent. Dry and concentrate the organic solution.
-
Stationary Phase: Use silica gel as the stationary phase. For basic compounds, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%) to prevent streaking and decomposition.
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Preparative HPLC Protocol
This protocol outlines a general approach for the purification of Thiazol-4-amine derivatives using reversed-phase HPLC.
Methodology:
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter.[2]
-
Column and Mobile Phase:
-
Column: A C18 column is a common starting point.[2]
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from impurities. A typical gradient might run from 5% to 95% of Mobile Phase B over 20-30 minutes.[2]
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Purification Run: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the desired compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) to handle the aqueous mobile phase.
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Low Recovery of Product | Incomplete extraction; incorrect pH for basification. | Perform multiple extractions (at least 3). Ensure the pH is sufficiently basic (pH 9-10) to fully deprotonate the amine hydrochloride. |
| Product Precipitates During Extraction | The hydrochloride salt or free base is not fully soluble in the respective phase. | Add more solvent to dissolve the precipitate. For the free base, ensure the organic solvent is appropriate for its solubility. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Use a lower-boiling point solvent. Add more solvent to the hot solution. Reheat the mixture to dissolve the oil, then cool slowly. |
| No Crystals Form | The solution is not saturated; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Purity After Recrystallization | Impurities co-crystallize with the product. | Ensure slow cooling to allow for selective crystallization. Perform a second recrystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound Streaks on TLC/Column | The compound is too polar for the eluent; interaction with acidic silica. | Increase the polarity of the eluent. Add a small amount of triethylamine or ammonia to the eluent to neutralize the silica. |
| Poor Separation of Compound from Impurity | The polarity of the eluent is not optimal; the impurity has a very similar polarity. | Adjust the solvent system for better separation on TLC first. Use a shallower gradient during elution. Consider a different stationary phase (e.g., alumina) or preparative HPLC. |
| Compound Does Not Elute from the Column | The compound is too polar and strongly adsorbed to the silica. | Switch to a more polar eluent system (e.g., dichloromethane/methanol). If the compound is still on the column, it may have decomposed. |
Preparative HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing or Broadening | Secondary interactions between the basic amine and acidic silanol groups on the silica-based column.[2] | Use an acidic modifier (e.g., TFA, formic acid) in the mobile phase to ensure the amine is protonated.[2] Use a column with end-capping or a different stationary phase. |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient profile (slope, duration). Try different organic modifiers (acetonitrile vs. methanol). |
| Column Overloading | Injecting too much sample for the column size. | Reduce the injection volume or sample concentration. Use a larger diameter preparative column. |
Visualizations
Experimental Workflows
Caption: Workflow for Acid-Base Extraction of Thiazol-4-amine Derivatives.
Caption: Workflow for Recrystallization of this compound.
Troubleshooting Logic
Caption: Troubleshooting Peak Tailing in HPLC for Basic Compounds.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 5. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 6. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with "Thiazol-4-amine hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Thiazol-4-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in reactions with this compound?
Low conversion rates can stem from several factors, including:
-
Poor quality of starting materials: Impurities in this compound or other reactants can lead to side reactions.
-
Suboptimal reaction conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.
-
Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.[1]
-
Instability of Thiazol-4-amine: 4-Aminothiazoles can be unstable in aqueous media, potentially leading to degradation.[2]
Q2: How does the hydrochloride salt form of Thiazol-4-amine affect its reactivity?
The hydrochloride salt makes the amine group less nucleophilic. In many reactions, it is necessary to add a base to neutralize the hydrochloride and free the amine for it to react effectively. The choice and amount of base are critical and need to be optimized for each specific reaction.
Q3: What are some common side reactions observed with this compound?
Common side reactions include:
-
N-acylation: Formation of bis-acylated products, especially with highly reactive acylating agents.[3]
-
Hantzsch thiazole synthesis: Formation of isomeric 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions.[4]
-
Condensation reactions: With unsymmetrical dicarbonyl compounds, a mixture of regioisomers can be formed.
Q4: How can I monitor the progress of my reaction involving this compound?
Thin-layer chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Problem: You are observing a low yield of the desired N-acylated product when reacting this compound with an acylating agent (e.g., acyl chloride, anhydride).
Troubleshooting Workflow:
References
Technical Support Center: Optimization of Reaction Conditions for "Thiazol-4-amine hydrochloride"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Thiazol-4-amine hydrochloride. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole ring in this compound?
A1: The Hantzsch thiazole synthesis is a widely recognized and versatile method for the formation of the thiazole ring.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 4-aminothiazole derivatives, a modified approach is often necessary, which may involve starting materials that lead to the desired 4-amino substitution pattern.
Q2: Why is the synthesis of 4-aminothiazole derivatives sometimes more challenging than their 2-amino counterparts?
A2: The synthesis of 4-aminothiazoles can be more complex due to the potential for isomerization and the stability of the final product. 4-Aminothiazoles have been reported to be unstable in aqueous solutions, potentially undergoing tautomerization and hydrolysis.[2] This instability can complicate the reaction workup and purification steps.
Q3: What are the key starting materials for the synthesis of this compound?
A3: Key precursors for the synthesis of a 4-aminothiazole ring generally include a compound that provides the C4 and C5 atoms of the ring with a nitrogen substituent at C4, and a sulfur-containing reactant like thiourea which provides the N3, C2, and S1 atoms.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Hantzsch-Type Reaction
This protocol is an adapted procedure based on general Hantzsch synthesis principles for aminothiazoles. Optimization may be required for specific laboratory conditions and reagent purity.
Reaction Scheme:
References
Preventing the formation of isomeric byproducts in thiazole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric byproducts during thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in thiazole synthesis and why do they form?
A1: The most common isomeric byproducts in thiazole synthesis, particularly in the widely used Hantzsch synthesis, are 3-substituted 2-imino-2,3-dihydrothiazoles. These form alongside the desired 2-(N-substituted amino)thiazoles when using N-monosubstituted thioureas. The formation of these isomers is highly dependent on the reaction conditions, especially the pH. Under neutral conditions, the reaction exclusively yields the 2-(N-substituted amino)thiazole. However, under acidic conditions, a mixture of the two isomers is often formed.[1] The acidic environment can influence the site of initial nucleophilic attack and the subsequent cyclization pathway.
Other potential byproducts can include oxazoles if the thioamide starting material is contaminated with the corresponding amide, as well as products from the dimerization or polymerization of reactants.
Q2: How does pH affect the regioselectivity of the Hantzsch thiazole synthesis?
A2: The pH of the reaction medium is a critical factor in controlling the regioselectivity of the Hantzsch thiazole synthesis.
-
Neutral Conditions: In a neutral solvent, the condensation of an α-haloketone with an N-monosubstituted thiourea leads exclusively to the formation of the desired 2-(N-substituted amino)thiazole.[1]
-
Acidic Conditions: Under acidic conditions, the reaction can yield a mixture of the 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] The proportion of the imino isomer increases with the acidity of the medium. For instance, reactions carried out in a 10M-HCl-Ethanol (1:2) mixture at 80°C have been shown to be highly efficient in generating the 2-imino-2,3-dihydrothiazole isomer, with yields of up to 73% for this isomer in specific cases.[1]
Q3: What is the role of the solvent in preventing isomeric byproduct formation?
A3: The choice of solvent can significantly impact the reaction rate, yield, and in some cases, the product distribution. Polar protic solvents like ethanol and methanol are commonly used for the Hantzsch synthesis.[2] The solvent can influence the solubility of reactants and intermediates, as well as the transition state energies for the formation of different isomers. For optimal regioselectivity towards the 2-amino isomer, it is generally recommended to perform the reaction in a neutral solvent.
Q4: Are there alternative synthesis methods to the Hantzsch synthesis that offer better regioselectivity?
A4: Yes, several other methods can be employed for thiazole synthesis, some of which offer improved regioselectivity.
-
Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids to produce 5-aminothiazoles. It is particularly useful for accessing this substitution pattern and generally proceeds under mild conditions.[3]
-
Gabriel Synthesis: This method utilizes the reaction of an α-acylaminoketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[4]
-
Microwave-Assisted and Solvent-Free Hantzsch Synthesis: These variations of the Hantzsch synthesis can offer advantages such as shorter reaction times and potentially higher yields. While they may not inherently change the regioselectivity, the controlled and rapid heating in microwave synthesis can sometimes minimize side reactions. Solvent-free conditions are environmentally friendly and can also lead to cleaner reactions.
Troubleshooting Guides
This section addresses common issues encountered during thiazole synthesis and provides steps to resolve them.
Issue 1: Presence of an unexpected isomer in the final product.
-
Possible Cause: The reaction was performed under acidic conditions, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is neutral. If an acid catalyst was used, consider omitting it or replacing it with a milder alternative. Buffering the reaction mixture can also help maintain a neutral pH.
-
Solvent Choice: Use a neutral, polar protic solvent like ethanol or methanol.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of byproducts at an early stage.
-
Issue 2: Low yield of the desired thiazole product.
-
Possible Causes:
-
Incomplete reaction.
-
Formation of multiple byproducts.
-
Suboptimal reaction temperature.
-
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[2] Gradually increase the temperature and monitor the reaction for completion. Conversely, excessive heat can lead to decomposition, so finding the optimal temperature is key.
-
Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions.
-
Catalyst Screening: Consider the use of a catalyst to improve the reaction rate and yield.
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause: The product is contaminated with isomeric byproducts, unreacted starting materials, or other side products.
-
Troubleshooting Steps:
-
Chromatography: Column chromatography is often effective for separating isomers with different polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can help remove impurities.
-
Workup Procedure: During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product. Washing the crude product with a suitable solvent can help remove unreacted starting materials.
-
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a One-Pot Hantzsch Thiazole Synthesis
The following data is adapted from a study on the one-pot synthesis of a specific Hantzsch thiazole derivative.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 100 | 3.5 | 70 |
| 2 | Ethanol | 78 | 3 | 75 |
| 3 | Methanol | 65 | 3 | 68 |
| 4 | 1-Butanol | 117 | 2.5 | 80 |
| 5 | 2-Propanol | 82 | 3 | 72 |
| 6 | Ethanol/Water (1:1) | 65 | 2 | 90 |
Data adapted from Bouherrou et al. (2017). The reaction involved 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and a substituted benzaldehyde with a silica-supported tungstosilicic acid catalyst.
Table 2: Comparison of Different Thiazole Synthesis Routes
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent | 2 - 24 hours | Well-established, broad substrate scope | Can require elevated temperatures and long reaction times; potential for isomeric byproducts under acidic conditions. |
| Microwave-Assisted Hantzsch | Excellent | 5 - 30 minutes | Dramatically reduced reaction times, often higher yields | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch | Good to Excellent | 10 - 20 minutes | Environmentally friendly, simple workup | May not be suitable for all substrates. |
| Cook-Heilbron Synthesis | Moderate to Good | 1 - 5 hours | Access to 5-aminothiazoles, mild conditions | Primarily for 5-amino substituted thiazoles. |
| Gabriel Synthesis | Moderate to Good | 2 - 8 hours | Access to 2,5-disubstituted thiazoles | Can require high temperatures and stoichiometric amounts of phosphorus pentasulfide. |
Experimental Protocols
Protocol 1: Regioselective Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Neutral Conditions)
This protocol is a general guideline for the synthesis of a 2-aminothiazole under neutral conditions to favor the formation of the desired isomer.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
5% Sodium Carbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to reflux (around 78°C for ethanol).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Slowly add 5% aqueous sodium carbonate solution to the reaction mixture until the pH is neutral or slightly basic.
-
The product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 2-amino-4-phenylthiazole.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole
This protocol describes a general procedure for the Cook-Heilbron synthesis.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve the α-aminonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature. The reaction is typically run for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Impact of solvent choice on the outcome of Hantzsch synthesis.
Welcome to the technical support center for the Hantzsch Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of solvent choice on the outcome of this important multicomponent reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your Hantzsch synthesis experiments, with a focus on solvent-related problems.
Q1: I am observing a very low yield or no product formation in my Hantzsch synthesis. How can the choice of solvent be the cause?
A1: The choice of solvent is a critical parameter that can significantly hinder your reaction.[1] Classical solvents like ethanol or acetic acid may not be optimal for all substrates.[2] Consider the following solvent-related factors:
-
Poor Solubility of Reactants: If one or more of your starting materials (aldehyde, β-ketoester, or nitrogen source) has poor solubility in the chosen solvent, the reaction rate will be significantly reduced. This is often an issue in weaker polar solvents like toluene or dichloromethane, especially when using inorganic ammonium salts.[3]
-
Suboptimal Polarity: The polarity of the solvent can influence the reaction rate and the stability of intermediates.[2] For some reactions, highly polar solvents can improve yields, while for others, they may not be as effective.
-
Inappropriate Reaction Conditions for the Solvent: The optimal temperature and reaction time are often solvent-dependent. For example, a reaction that proceeds well in refluxing ethanol may require different conditions in a higher-boiling solvent like glycerol.
Troubleshooting Steps:
-
Solvent Screening: If you suspect a solvent issue, perform small-scale screening with a variety of solvents. Good alternatives to traditional alcohols include water, glycerol, aqueous micelles, or even deep eutectic solvents.[1][4]
-
Solubility Check: Before starting the reaction, check the solubility of your reactants in the chosen solvent at the intended reaction temperature.
-
Adjust Reaction Temperature: If you are using a non-traditional solvent, you may need to optimize the reaction temperature.
Q2: My reaction is incomplete, with a significant amount of starting material remaining. How can I use the solvent to drive the reaction to completion?
A2: An incomplete reaction is often a kinetic issue. The solvent can play a role in accelerating the reaction.
Troubleshooting Steps:
-
Increase Polarity: In many cases, a more polar solvent can increase the reaction rate. Consider switching from a non-polar solvent to a polar one like ethanol, methanol, or water.[3]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation in a suitable solvent can dramatically reduce reaction times and improve yields.[2] Solvents with high dielectric loss, such as small-chain alcohols, are particularly effective at absorbing microwave energy and accelerating the reaction.
-
Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free) at an elevated temperature can increase the concentration of reactants and drive the reaction forward.[5][6]
Q3: I am observing a significant amount of a colored impurity, likely the oxidized pyridine derivative. How can my choice of solvent help minimize this side reaction?
A3: The oxidation of the desired 1,4-dihydropyridine (1,4-DHP) to the corresponding pyridine is a common side reaction, particularly under harsh conditions.[2]
Troubleshooting Steps:
-
Lower Reaction Temperature and Time: Solvents that allow for lower reaction temperatures and shorter reaction times can minimize over-oxidation. Microwave-assisted synthesis in solvents like ethanol can be beneficial here.
-
Inert Atmosphere: While not directly a solvent property, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation, which can be exacerbated by prolonged heating in any solvent.[2]
-
Choose a Solvent Conducive to Milder Conditions: Green solvents like water or glycerol can sometimes facilitate the reaction under milder temperature conditions compared to refluxing ethanol, thereby reducing the likelihood of oxidation.[4]
Q4: I am struggling with product isolation and purification. Can the solvent be the root cause?
A4: Yes, the solvent choice directly impacts the work-up and purification process.
Troubleshooting Steps:
-
Product Precipitation: Ideally, the product should be soluble in the reaction solvent at high temperatures but precipitate upon cooling, allowing for easy isolation by filtration. If your product remains in solution, you may need to remove the solvent under reduced pressure, which can be time-consuming for high-boiling solvents. Isopropanol has been noted for easier crystallization of the product from the cold reaction mixture compared to ethanol or methanol.[7]
-
Recrystallization Solvent: The solvent used for the reaction may not be the ideal solvent for recrystallization. You may need to perform a solvent screen to find a suitable recrystallization solvent that provides high purity and yield.
-
Solvent Removal: When using high-boiling point solvents like glycerol or deep eutectic solvents, consider extraction methods for product isolation rather than relying on solvent evaporation.
Data Presentation
The following tables summarize quantitative data on the effect of different solvents on the Hantzsch synthesis of 1,4-dihydropyridines.
Table 1: Comparison of Solvents in Catalyst-Free Hantzsch Reaction
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 6.0 | 70-75 | 56 |
| 2 | Dichloromethane | 6.0 | Reflux | 33 |
| 3 | C₂H₅OH | 2.5 | Reflux | 70 |
| 4 | H₂O | 2.0 | 70-75 | 92 |
| 5 | C₂H₅OH/H₂O (1:1) | 2.0 | 70-75 | 88 |
| 6 | CH₃OH | 3.0 | Reflux | 65 |
| 7 | THF | 5.0 | Reflux | 45 |
| 8 | Dioxane | 5.0 | 70-75 | 42 |
Data adapted from a study on the catalyst-free Hantzsch reaction.[3]
Table 2: Effect of Different Catalytic Systems and Solvents
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| No Catalyst | Ethanol | Reflux | 8 h | 65 |
| p-TSA | Ethanol | Reflux | 6 h | 82 |
| Tannic Acid | H₂O | 80 | 1 h | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 h | 96 |
| No Catalyst | Solvent-free | 100 | 45 min | 85 |
| CAN | Solvent-free | Room Temp. | 1-2.5 h | Good to Excellent |
Data compiled from various sources.[5][6][8]
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis in Ethanol
This protocol describes a traditional method for the Hantzsch synthesis using ethanol as the solvent.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonia source (e.g., ammonium acetate) (1.2 mmol)
-
Ethanol (10-20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Hantzsch Synthesis in Ethanol
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[2]
Protocol 3: Green Hantzsch Synthesis in Water
This protocol outlines an environmentally benign procedure using water as the solvent.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium salt (e.g., ammonium carbonate) (1 mmol)
-
Water (2-3 mL)
Procedure:
-
In a sealed tube reactor, charge the aldehyde, β-ketoester, and ammonium salt with water.[3]
-
Stir the mixture at 70-75°C for the desired time.
-
Monitor the reaction completion by TLC.
-
Upon completion, cool the mixture to room temperature and let it stand overnight.
-
Isolate the precipitated 1,4-dihydropyridine by simple filtration. The filtrate can potentially be recycled.[3]
Visualizations
Caption: General reaction pathway of the Hantzsch synthesis.
Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.
Caption: Decision workflow for solvent selection in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Role of temperature in controlling selectivity in thiazole synthesis.
Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes, with a specific focus on the role of temperature in controlling selectivity.
Troubleshooting Guides
This section addresses common issues encountered during thiazole synthesis, particularly those related to reaction temperature.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or reactants/products may be degrading at higher temperatures. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. 2. Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the heat and continue to monitor by TLC. Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] 3. Check for Degradation: If TLC shows the disappearance of starting materials without the appearance of the desired product spot, or the formation of multiple unidentified spots, the temperature may be too high, causing decomposition. Consider running the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Products/Byproducts | Lack of Selectivity (Regio- or Chemoselectivity): Temperature can influence which of several possible products is favored. Excessively high temperatures can promote the formation of side products.[1] | 1. Optimize Temperature: Systematically vary the reaction temperature to determine the optimal conditions for the formation of the desired isomer. 2. Consider Kinetic vs. Thermodynamic Control: Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product. 3. Solvent and Catalyst Screening: The choice of solvent and catalyst can work in conjunction with temperature to improve selectivity. For example, acidic conditions at elevated temperatures can alter regioselectivity in the Hantzsch synthesis.[2] |
| Inconsistent Product Ratios Between Batches | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable ratios of kinetic and thermodynamic products. | 1. Use Precise Heating Equipment: Employ a temperature-controlled oil bath or heating mantle with a thermocouple to ensure a stable and accurate reaction temperature. 2. Record Temperature Profiles: Maintain a detailed log of the reaction temperature throughout the experiment for each batch to identify any inconsistencies. |
| Formation of Tautomeric Impurities | Temperature-Dependent Tautomerization: The formation of different tautomers can be highly dependent on the reaction temperature. | 1. Adjust Temperature Based on Desired Tautomer: For example, in certain syntheses of 2-aminothiazoles, higher temperatures (e.g., 130°C) may favor the aromatic 2-aminothiazole, while lower temperatures (e.g., 100°C) might yield the tautomeric 2-amino-4-methylenethiazoline as the major product. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of thiazole synthesis?
As with most chemical reactions, increasing the temperature generally increases the rate of thiazole synthesis. Many Hantzsch syntheses, a common method for preparing thiazoles, require heating to proceed at an optimal rate.[1] However, excessively high temperatures can lead to the degradation of reactants, intermediates, or the final product, resulting in lower yields and the formation of byproducts.
Q2: Can temperature be used to control which regioisomer is formed in a Hantzsch thiazole synthesis?
Yes, temperature, often in combination with other reaction conditions like pH, can influence regioselectivity. For instance, the condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions (e.g., 10M HCl-EtOH), a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. Running this reaction at 80°C was found to be most efficient for generating the 2-imino-2,3-dihydrothiazole isomer.[2]
Q3: What is the difference between kinetic and thermodynamic control in the context of thiazole synthesis selectivity?
Kinetic and thermodynamic control refer to how the reaction conditions determine the product distribution when a reaction can form two or more different products.
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product will be the one that forms the fastest, which is the one with the lowest activation energy. This is the "kinetic product."
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible. This allows the initially formed products to revert to the starting materials or intermediates and react again. Over time, the reaction will reach equilibrium, and the major product will be the most stable one, regardless of how fast it is formed. This is the "thermodynamic product."
Therefore, by adjusting the temperature, you can favor either the kinetic or the thermodynamic product, thus controlling the selectivity of your synthesis.
Q4: I am getting a mixture of a 2-aminothiazole and its tautomer, a 2-amino-4-methylenethiazoline. Can temperature help in selectively forming the desired 2-aminothiazole?
Yes, the formation of these tautomers can be temperature-dependent. In a specific microwave-assisted synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates, it was observed that at 130°C, the desired 2-aminothiazoles were obtained. However, when the temperature was lowered to 100°C, the tautomeric 2-amino-4-methylenethiazolines were the major products. This indicates that the higher temperature favors the formation of the more stable aromatic 2-aminothiazole.
Q5: Are there modern heating methods that offer better temperature control for thiazole synthesis?
Yes, microwave-assisted synthesis has emerged as a valuable tool. It allows for rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times and often higher yields compared to conventional heating.[3] Microwave reactors provide precise temperature control, which can be crucial for optimizing selectivity and minimizing byproduct formation.
Data Presentation
The following tables summarize quantitative data on how reaction conditions, including temperature, affect the outcome of thiazole synthesis.
Table 1: Effect of Temperature and Solvent on Hantzsch Thiazole Synthesis Yield
This table shows the results from a screening of conditions for the one-pot synthesis of a specific Hantzsch thiazole derivative.
| Entry | Solvent | Catalyst (%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Water | 15 | 24 | Room Temp. | 10 |
| 2 | Water | 15 | 6 | 100 | 45 |
| 3 | Methanol | 15 | 24 | Room Temp. | 18 |
| 4 | Methanol | 15 | 4 | 60 | 60 |
| 5 | Ethanol | 15 | 24 | Room Temp. | 15 |
| 6 | Ethanol | 15 | 3.5 | 78 | 72 |
| 7 | 1-Butanol | 15 | 3 | 100 | 70 |
| 8 | 2-Propanol | 15 | 3 | 100 | 65 |
| 9 | Ethanol/Water (1/1) | 15 | 2 | 65 | 90 |
Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives. The specific product is 4-hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one.
Table 2: Temperature-Dependent Selectivity in the Synthesis of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole
This table illustrates how temperature, in conjunction with acidic conditions, influences the regioselectivity of the Hantzsch synthesis.
| Reactants | Solvent System | Temperature (°C) | Time (min) | Major Product | Yield of Major Product (%) |
| 3-Chlorobutan-2-one + N-Methylthiourea | Ethanol (neutral) | Reflux | - | 2-(N-Methylamino)-4-methylthiazole | Exclusive Product |
| 3-Chlorobutan-2-one + N-Methylthiourea | 10M HCl-EtOH (1:2) | 80 | 20 | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 73 |
Data derived from a study on the Hantzsch thiazole synthesis under acidic conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis with Temperature Control
This protocol provides a general method for the synthesis of a 2-amino-4-phenylthiazole and can be adapted to study the effect of temperature on yield and purity.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
Temperature-controlled oil bath or heating mantle with a thermocouple
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Place the vial in the temperature-controlled heating apparatus and set the desired temperature (e.g., start with reflux at ~65°C, and in subsequent experiments, vary this from 40°C to 80°C).
-
Stir the mixture for a set amount of time (e.g., 2 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water and allow it to air dry.
-
Analyze the yield and purity of the product (e.g., by melting point, NMR, or LC-MS) and compare the results from experiments run at different temperatures.
Protocol 2: Investigation of Temperature-Dependent Regioselectivity in Acidic Hantzsch Synthesis
This protocol is based on the findings that acidic conditions and elevated temperature can favor the formation of 2-imino-2,3-dihydrothiazoles.[2]
Materials:
-
3-Chlorobutan-2-one (1 equivalent)
-
N-Methylthiourea (1 equivalent)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution for neutralization
-
Standard laboratory glassware for reaction, workup, and analysis
Procedure:
-
Reaction at 80°C (for 2-imino isomer): a. Prepare a 1:2 (v/v) mixture of 10M Hydrochloric Acid and Ethanol. b. In a round-bottom flask equipped with a reflux condenser, dissolve N-methylthiourea in the acidic ethanol solution. c. Add 3-chlorobutan-2-one to the solution. d. Heat the reaction mixture to 80°C using a temperature-controlled oil bath and maintain for 20 minutes. e. Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer, concentrate, and analyze the product mixture by NMR to determine the ratio of 2-(N-methylamino)-4-methylthiazole to 2-imino-3,4-dimethyl-2,3-dihydrothiazole.
-
Control Reaction in Neutral Conditions: a. Repeat the reaction using only ethanol as the solvent and reflux the mixture. b. Work up the reaction as described above and analyze the product. This should predominantly yield the 2-(N-methylamino)-4-methylthiazole.
Mandatory Visualizations
Caption: A typical workflow for the Hantzsch thiazole synthesis.
Caption: Kinetic vs. Thermodynamic control in product selectivity.
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Dealing with the instability of thioamides in Hantzsch synthesis.
This guide addresses the challenges associated with the instability of thioamides during the Hantzsch thiazole synthesis, providing troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are thioamides often unstable during the Hantzsch synthesis? A1: Thioamides are inherently more reactive with both nucleophiles and electrophiles compared to their amide analogs due to the weaker carbon-sulfur double bond.[1] They are particularly susceptible to degradation under the acidic conditions that can be generated during the Hantzsch reaction, leading to the formation of unwanted side products.[2] Furthermore, in aqueous alkaline media, they can hydrolyze back to the corresponding amide.[3]
Q2: What are the primary degradation products of thioamides under these reaction conditions? A2: The main degradation pathways include acid-catalyzed hydrolysis and decomposition, especially under excessive heat.[2] In the presence of acid, the thioamide can hydrolyze to the corresponding carboxylic acid and ammonium salts, or other decomposition products, which will not participate in the desired thiazole formation.
Q3: How can I assess the purity of my thioamide before beginning the synthesis? A3: It is crucial to verify the purity of your thioamide starting material.[2] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and Thin-Layer Chromatography (TLC) are highly effective. Compare your analytical data against literature values to confirm identity and purity.
Q4: What are the best practices for storing thioamides to ensure their stability? A4: Thioamides should be stored in a cool, dry, and dark environment. To prevent degradation from atmospheric moisture and oxygen, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for sensitive or long-term storage.
Troubleshooting Guide: Instability-Related Issues
Problem 1: Low or No Yield of Thiazole Product
| Possible Cause | Troubleshooting Steps |
| Thioamide Decomposition | Thioamides can be unstable in acidic conditions.[2] Consider running the reaction under neutral or slightly basic conditions to prevent degradation.[2] Ensure the reaction is not overheated, as excessive heat can also lead to decomposition.[2] |
| Poor Quality of Starting Materials | Always verify the purity of the thioamide and the α-haloketone.[2] α-haloketones can decompose over time, and impurities in the thioamide can inhibit the reaction.[2] Use freshly purified materials whenever possible. |
| Incorrect Stoichiometry | A slight excess of the thioamide (e.g., 1.5 equivalents) is often used to ensure the complete consumption of the valuable α-haloketone.[2][4] |
| Inappropriate Solvent | The choice of solvent significantly impacts reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used and generally effective.[2] However, for specific substrates, solvent screening may be necessary. |
Problem 2: Significant Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Thioamide Hydrolysis | The reaction may be generating acidic byproducts (e.g., HX) that catalyze the hydrolysis of the starting thioamide. Running the reaction with a non-nucleophilic base or under buffered conditions can mitigate this.[2] |
| Competing Reactions | In multicomponent variations of the Hantzsch synthesis, side reactions can occur between the different starting materials.[2] Optimizing the order of addition of reagents can sometimes minimize these competing pathways.[2] |
| Overheating | Excessive heat can promote various side reactions. If the reaction is sluggish at room temperature, increase the temperature gradually while monitoring the progress by TLC to find the optimal balance.[2] |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Contamination with Unreacted Thioamide | Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtering the precipitated product and washing it thoroughly with water.[2] |
| Product is an Oil or Fails to Crystallize | If the product does not precipitate upon cooling and neutralization, it may be necessary to perform an extraction with a suitable organic solvent, followed by purification using column chromatography.[2] |
| Incorrect Workup pH | During the workup, the pH must be carefully controlled. During neutralization with a base like sodium carbonate, ensure the pH is adjusted correctly to precipitate the neutral thiazole product without causing hydrolysis of other sensitive functional groups.[2][4] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the Hantzsch synthesis, providing a basis for optimization.
Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Methanol | Reflux | 8 h | 75% | Conventional Method[5] |
| 2 | Ethanol | Reflux | 6 h | 80% | Standard Protocol[2] |
| 3 | DMF | 100 °C | 4 h | 65% | Alternative Solvent |
| 4 | Methanol | Microwave (120°C) | 20 min | 92% | Microwave-Assisted[5] |
| 5 | None | Room Temp | 2.5 h | 85% | CAN Catalyst[6][7] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Average Reaction Time | Average Yield (%) | Purification Notes | Reference |
| Conventional Reflux | 6-8 hours | 70-80% | Products may require rigorous purification. | [5] |
| Microwave Irradiation | 15-30 minutes | 89-95% | Pure products often obtained by simple filtration. | [5] |
Experimental Protocols
Protocol 1: Standard Hantzsch Thiazole Synthesis
This protocol is adapted from standard laboratory procedures for synthesizing 2-amino-4-phenylthiazole.[4][8]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol, 1.5 eq).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate to approximately 100°C.
-
Reaction Time: Maintain heating and stirring for 30 minutes. Monitor the reaction progress by TLC if necessary.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Workup: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the collected solid (filter cake) with water to remove any remaining salts or water-soluble impurities.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely before determining the mass and percent yield.
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This protocol offers a rapid and high-yield alternative to conventional heating.[5]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the α-haloketone (1.0 mmol) and the thioamide (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add ethanol (3 mL).
-
Sealing: Securely seal the vessel.
-
Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a set temperature (e.g., 120°C) for 15-25 minutes.
-
Cooling: After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolation: The product may precipitate upon cooling. If not, proceed with the neutralization workup as described in Protocol 1 (Step 6) to induce precipitation.
-
Purification: Collect the product by filtration, wash with water, and dry.
Visualizations
Caption: Troubleshooting flowchart for low yield issues.
Caption: Key steps in the Hantzsch thiazole synthesis mechanism.
Caption: General experimental workflow for Hantzsch synthesis.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
How to remove unreacted starting materials from thiazole products
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on removing unreacted starting materials from thiazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying thiazole products?
A1: The most prevalent purification techniques for thiazole derivatives are liquid-liquid extraction, recrystallization, and column chromatography. The choice of method depends on the specific properties of the thiazole product and the impurities present. In some cases, particularly in Hantzsch thiazole syntheses, the product may precipitate directly from the reaction mixture, allowing for simple filtration as the primary purification step.[1]
Q2: How can I quickly assess the purity of my crude thiazole product?
A2: Thin-Layer Chromatography (TLC) is an effective initial step to assess the purity of your product and to identify the presence of unreacted starting materials. A common solvent system for analyzing thiazole derivatives on TLC is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[1][2] By spotting the crude mixture alongside the starting materials, you can visualize the separation and determine if further purification is necessary.
Q3: My thiazole product is a salt. How does this affect purification?
A3: If your thiazole synthesis results in a thiazolium salt, it will likely have significantly different solubility properties compared to a neutral thiazole. Thiazolium salts are often soluble in polar solvents. Purification may involve precipitation from a less polar solvent or performing a salt metathesis by adding a salt like sodium tetrafluoroborate (NaBF₄) to facilitate extraction into an organic solvent.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of thiazole products.
Issue 1: Unreacted Thioamide (e.g., Thiourea, Thioacetamide) Remains in the Product
Unreacted thioamides are a common impurity in thiazole syntheses, such as the Hantzsch reaction.
Troubleshooting Workflow: Removing Unreacted Thioamide
Caption: Decision workflow for removing unreacted thioamide.
Solution 1: Liquid-Liquid Extraction (Acidic Wash)
If your thiazole product is sufficiently basic, an acidic wash can be highly effective. Thioamides are generally weak bases and will remain in the organic layer, while the basic thiazole product is protonated and extracted into the aqueous acidic layer.
-
Experimental Protocol: Acidic Wash
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel gently, venting frequently.
-
Allow the layers to separate. The protonated thiazole will be in the aqueous layer.
-
Drain the organic layer containing the thioamide.
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to deprotonate the thiazole.
-
Extract the thiazole product back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Solution 2: Recrystallization
Recrystallization is effective when the thiazole product and the unreacted thioamide have significantly different solubilities in a particular solvent system.
-
Data Presentation: Solvent Selection for Recrystallization
| Compound | Soluble In | Sparingly Soluble/Insoluble In | Recrystallization Solvent Suggestion (Product/Impurity) |
| Thiourea | Water, Ethanol, Methanol[3][4][5][6] | Diethyl ether, Hexane[3] | Ethanol/Water (Thiazole/Thiourea) |
| Thioacetamide | Water, Ethanol, Acetone, Acetonitrile[7][8][9][10] | Hexane | Ethyl Acetate/Hexane (Thiazole/Thioacetamide) |
| Thiazole Product | Varies (often soluble in polar organic solvents like ethanol, DMSO, DMF)[11] | Water (often sparingly soluble)[11] | Varies depending on the specific thiazole derivative. |
-
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the thiazole is soluble, but the thioamide is less soluble.
-
If both are soluble, dissolve in a good solvent and add a hot anti-solvent (in which the thiazole is less soluble) dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization of the thiazole product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Solution 3: Column Chromatography
If other methods fail, column chromatography provides excellent separation.
-
Data Presentation: TLC Solvent Systems for Thiazoles
| Polarity of Thiazole | Recommended Solvent System (v/v) |
| Nonpolar | 5-10% Ethyl Acetate in Hexane |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane[12] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[12] |
Issue 2: Unreacted α-Haloketone (e.g., 2-Bromoacetophenone) Remains in the Product
α-Haloketones are electrophilic and can be removed through chemical means or chromatographic separation.
Troubleshooting Workflow: Removing Unreacted α-Haloketone
Caption: Decision workflow for removing unreacted α-haloketone.
Solution 1: Aqueous Bisulfite Wash
Ketones can react with sodium bisulfite to form water-soluble adducts, which can then be removed in an aqueous wash.
-
Experimental Protocol: Aqueous Bisulfite Wash
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Separate the aqueous layer.
-
Wash the organic layer with water and then brine.
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Dry the organic layer over an anhydrous salt and concentrate.
-
Solution 2: Recrystallization
-
Data Presentation: Solvent Selection for Recrystallization
| Compound | Soluble In | Sparingly Soluble/Insoluble In | Recrystallization Solvent Suggestion (Product/Impurity) |
| 2-Bromoacetophenone | Ethanol, Ether, Chloroform, Benzene[13] | Water[14][15] | Ethanol/Water (Thiazole/2-Bromoacetophenone) |
| Thiazole Product | Varies (often soluble in polar organic solvents) | Water (often sparingly soluble)[11] | Varies depending on the specific thiazole derivative. |
Solution 3: Column Chromatography
Refer to the TLC solvent systems table in the previous section to develop a suitable eluent for column chromatography. α-Haloketones are typically less polar than the corresponding thiazole products.
Issue 3: Both Unreacted Starting Materials Remain
When both starting materials are present, a multi-step purification approach is often necessary.
Logical Relationship: Multi-Step Purification Strategy
Caption: Sequential purification for multiple impurities.
A general approach would be to first perform a series of aqueous washes (acidic, then basic) to remove the bulk of the ionizable impurities, followed by recrystallization or column chromatography to remove any remaining non-polar impurities and achieve high purity.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Thioacetamide (Acetothioamide; TAA; Thiacetamide) | Apoptosis | 62-55-5 | Invivochem [invivochem.com]
- 10. Thioacetamide - Wikipedia [en.wikipedia.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
- 14. CAS 2142-69-0: 2'-Bromoacetophenone | CymitQuimica [cymitquimica.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating Solubility Challenges of Thiazole Derivatives in Experimental Workup
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance and answers to frequently asked questions (FAQs) regarding the poor solubility of thiazole derivatives encountered during experimental workup.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My thiazole derivative, which was soluble in the reaction solvent, has precipitated during aqueous workup.
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Question: Why did my thiazole derivative precipitate upon adding water or an aqueous solution? Answer: Thiazole derivatives, while often soluble in organic solvents like ethanol, methanol, and DMSO, can exhibit poor solubility in water.[1][2] The addition of water, an anti-solvent, to the organic reaction mixture drastically increases the polarity of the solvent system, causing the less polar thiazole derivative to exceed its solubility limit and precipitate out of the solution.
-
Question: How can I prevent precipitation during aqueous workup? Answer: Several strategies can be employed:
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Use of a Co-solvent: Maintain a higher proportion of the organic solvent during the initial stages of extraction to keep the compound dissolved.
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Extraction with an Immiscible Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent in which your compound is highly soluble (e.g., ethyl acetate, dichloromethane) before washing with water. This will keep the compound in the organic phase.
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pH Adjustment: If your thiazole derivative has an ionizable group (like an amino group), adjusting the pH of the aqueous phase can significantly increase its solubility.[3][4] For a basic thiazole derivative, washing with a dilute acidic solution (e.g., 1M HCl) will form a more water-soluble salt. Conversely, for an acidic derivative, a dilute basic solution (e.g., saturated sodium bicarbonate) can be used.
-
Problem 2: I am struggling to find a suitable solvent for the recrystallization of my solid thiazole derivative.
-
Question: What are the characteristics of a good recrystallization solvent? Answer: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[5][6] The solvent's boiling point should also be low enough to be easily removed from the purified crystals.
-
Question: What solvents are commonly used for recrystallizing thiazole derivatives? Answer: Common choices include ethanol, methanol, isopropanol, acetone, and mixtures such as ethanol/water or acetone/hexane.[6] The choice is highly dependent on the specific structure of the thiazole derivative.
-
Question: My compound "oils out" instead of forming crystals during recrystallization. What should I do? Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. To address this, you can:
-
Increase the amount of solvent.
-
Use a lower-boiling solvent.
-
Induce crystallization by scratching the inside of the flask or adding a seed crystal once the solution has cooled slightly.
-
Frequently Asked Questions (FAQs)
Q1: Why do many thiazole derivatives exhibit poor water solubility?
A1: The thiazole ring itself is a heterocyclic aromatic system that, depending on its substituents, can lead to a non-polar character, resulting in low aqueous solubility.[7][8] The overall solubility is a balance between the polar functional groups and the non-polar hydrocarbon portions of the molecule.
Q2: My thiazole derivative is poorly soluble in my aqueous biological assay buffer, even when diluted from a DMSO stock. How can I improve its solubility for in vitro testing?
A2: This is a common challenge. Here are several approaches, starting from the simplest:
-
Optimize Co-solvent Concentration: Ensure the final concentration of DMSO is as low as possible (typically <0.5% v/v) to avoid artifacts in your assay, while still maintaining solubility.[4]
-
Use Alternative Co-solvents: Consider using ethanol or polyethylene glycol (PEG) as co-solvents, if compatible with your assay.
-
pH Adjustment: If your compound is ionizable, adjusting the pH of your buffer can increase its solubility.[4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10][11]
-
Solid Dispersions: Dispersing your compound in a water-soluble carrier at a solid state can enhance its dissolution rate and apparent solubility.[12][13][14]
Q3: How can I purify my polar thiazole derivative that shows poor retention on a standard silica gel column?
A3: For polar compounds, several strategies can improve chromatographic separation:
-
Use a more polar mobile phase: Adding methanol to a dichloromethane or ethyl acetate-based eluent system can increase the polarity and help elute your compound.
-
Add a modifier to the mobile phase: For basic thiazole derivatives, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can reduce peak tailing and improve resolution by competing for active sites on the silica gel.
-
Consider Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/acetonitrile or water/methanol mixtures) can be a very effective purification method.[15]
Data Presentation
The following tables provide a summary of available quantitative solubility data for select thiazole derivatives in various solvents. It is important to note that solubility is highly dependent on the specific structure of the derivative, temperature, and pH.
Table 1: Solubility of Selected Thiazole-Containing Drugs in Organic Solvents
| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Febuxostat | Ethanol | 25 | ~5 mg/mL | [16] |
| Methanol | 25 | ~3.26 x 10⁻³ (mole fraction) | [7] | |
| DMSO | 25 | ~10 mg/mL | [16] | |
| Acetone | 25 | Not specified | [7] | |
| Ethyl Acetate | 25 | ~8.31 x 10⁻³ (mole fraction) | [7] | |
| Meloxicam | Methanol | 25 | Very slightly soluble | [1] |
| Methanol | 25 | 4.868 x 10⁻⁵ (mole fraction) | [3][17] | |
| Ritonavir | Ethanol | Not specified | ~5 mg/mL | [18] |
| Methanol | Not specified | Freely Soluble | [18][19] | |
| Isopropanol | Not specified | Soluble | [18][19] | |
| DMSO | Not specified | ~15 mg/mL | [18] | |
| Acetone | 10 | Soluble | [20] | |
| Sulfathiazole | Water (pH 6.03) | 26 | 60 mg/100 mL | |
| Ethanol | 26 | 525 mg/100 mL | ||
| Acetone | Not specified | Soluble | ||
| DMSO | Not specified | Slightly soluble |
Table 2: Qualitative Solubility of Other Thiazole Derivatives
| Compound | Solvent | Solubility | Reference(s) |
| 2-Amino-4-methylthiazole | Water | Highly soluble | [1] |
| Ethanol | Highly soluble | [1] | |
| Ether | Highly soluble | [1] | |
| Methanol | Soluble | [16] | |
| 2,4-Dimethylthiazole | Water | Slightly soluble | [6][19] |
| Benzothiazole | Water | Slightly soluble | |
| Ethanol | Soluble | ||
| Ether | Very soluble | ||
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[8][9]
-
Preparation: Add an excess amount of the crystalline thiazole derivative to a series of vials. The presence of undissolved solid is crucial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer, organic solvent) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a prepared calibration curve.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method is suitable for thermolabile drugs and aims to improve the dissolution rate and apparent solubility.[12][13][14]
-
Dissolution: Dissolve both the thiazole derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and store it in a desiccator.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This is a common and economical method for preparing inclusion complexes.[9][10][11]
-
Paste Formation: Add a small amount of water to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar to form a paste.
-
Drug Addition: Slowly add the thiazole derivative to the paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting mixture in an oven at a controlled temperature.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Mandatory Visualization
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Workflow for selecting a purification strategy for thiazole derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Amino-4-methylthiazole CAS#: 1603-91-4 [m.chemicalbook.com]
- 14. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Showing Compound 2,4-Dimethylthiazole (FDB010961) - FooDB [foodb.ca]
- 16. 2,4-Dimethylthiazole CAS#: 541-58-2 [m.chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazole ring?
The most prevalent method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide.[2] Other notable methods include the Cook-Heilborn synthesis, Gabriel synthesis, and Tcherniac's synthesis.[2][4] Modern approaches also utilize metal-catalyzed reactions and multi-component one-pot procedures.[3][5][6]
Q2: How do I choose the right catalyst for my thiazole synthesis?
The choice of catalyst depends on the specific synthetic transformation you are aiming for.[7]
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For constructing the core thiazole ring (e.g., Hantzsch synthesis): Often, this synthesis can proceed without a catalyst.[5] However, acid catalysts like p-toluenesulfonic acid (PTSA) can be used to improve reaction rates and yields.[1][3] Base catalysts such as triethylamine (TEA) or the eco-friendly 1,4-diazabicyclo[2.1.1]octane (DABCO) are also employed.[2][7]
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For functionalizing a pre-existing thiazole ring (e.g., C-H arylation): Palladium catalysts, such as Pd(OAc)₂, are highly efficient for direct arylation of the thiazole ring.[5][7] However, it's important to be aware that the sulfur atom in the thiazole ring can sometimes act as a poison to the palladium catalyst, potentially requiring higher catalyst loading.[7] Copper catalysts, like copper iodide, are also used for C-H arylation.[5]
-
For specific transformations: Other catalysts like rhodium(II) for reactions with 1-sulfonyl-1,2,3-triazoles or iridium for ylide insertion chemistry have been reported.[5]
Q3: What are the key factors affecting the yield of my thiazole synthesis?
Several factors can significantly impact the yield of your reaction:
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Purity of Starting Materials: The purity of reactants, such as the α-haloketone and thioamide, is crucial. Impurities can lead to undesirable side reactions.[1][8]
-
Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role.[1][8] For instance, sterically hindered substrates may require higher temperatures and longer reaction times.[9]
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Catalyst Choice and Loading: The appropriate catalyst and its concentration can dramatically influence the outcome. For palladium-catalyzed reactions, excessively high concentrations can sometimes promote side reactions.[10]
-
Workup and Purification: Product loss can occur during the isolation and purification steps if they are not optimized.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor quality of starting materials. | Purify reactants before use. For example, α-haloketones can be recrystallized.[1] Thioamides can be unstable and may need to be freshly prepared.[1] |
| Suboptimal reaction conditions. | Systematically vary the temperature, reaction time, and solvent to find the optimal conditions.[1][8] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][8] | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction has stalled, consider increasing the temperature or adding more catalyst. | |
| Steric hindrance of substrates. | For bulky starting materials, increasing the reaction temperature and time may be necessary.[9] Using a stronger, non-nucleophilic base can also enhance the nucleophilicity of the thioamide.[9] | |
| Formation of Multiple Products (Visible on TLC) | Side reactions. | The formation of byproducts can consume reactants. Common side products in Hantzsch synthesis include oxazoles (if the thioamide is contaminated with amide) and dimers or polymers of the reactants.[1] |
| Formation of isomers. | In reactions with N-monosubstituted thioureas, the reaction medium's pH is critical for controlling regioselectivity. Neutral solvents typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can produce a mixture of isomers.[7] | |
| Difficulty in Product Purification | Presence of unreacted starting materials and side products. | Optimize the reaction to go to completion. For purification, methods like recrystallization or column chromatography are commonly used.[1] |
| Palladium Catalyst Deactivation in C-H Arylation | Sulfur poisoning of the catalyst. | The sulfur atom in the thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[7] Consider increasing the catalyst loading or exploring catalyst systems more resistant to sulfur poisoning.[7] |
Catalyst Selection and Performance Data
The following table summarizes various catalysts used in thiazole synthesis and their typical performance.
| Catalyst | Synthesis Type | Substrates | Reaction Conditions | Yield (%) | Reference |
| None (Catalyst-Free) | Hantzsch Synthesis | 2-bromoacetophenones and thiourea | Solvent-free, rapid | Good | [5] |
| p-Toluenesulfonic acid (PTSA) | Hantzsch Synthesis | Propargylamines and isothiocyanates | 1,2-dichloroethane, 130 °C, 10 min (microwave) | 47–78 | [3] |
| Triethylamine (TEA) | Hantzsch-type | 1-chloropropan-2-one and pyridine-3-carbothioamide | Ethanol, reflux | - | [2] |
| Pd(OAc)₂ (ligand-free) | Direct Arylation | Thiazole derivatives and aryl bromides | Low catalyst concentration (0.001-0.1 mol%) | - | [5] |
| Copper Iodide (CuI) | Direct Arylation | Heterocycles and aryl iodides | With lithium tert-butoxide | - | [5] |
| Silica Supported Tungstosilisic Acid | One-pot Hantzsch | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehydes | Conventional heating or ultrasonic irradiation | 79–90 | [6] |
| Chitosan Hydrogel (PIBTU-CS) | Base Catalysis | Thiosemicarbazone and α-haloketones | Ultrasonic irradiation | High | |
| Asparagine | Organocatalysis | Methyl carbonyls, thiourea, and iodine | One-pot | Excellent | [2] |
Experimental Protocols
Key Experiment: General Protocol for Hantzsch Thiazole Synthesis
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
α-Halo ketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., ethanol)
-
Mild base for workup (e.g., 5% sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation: In a round-bottom flask, dissolve the thioamide in a suitable solvent like ethanol.[1]
-
Reaction: Add an equimolar amount of the α-halo ketone to the solution.[1]
-
Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[1] The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[7]
-
Isolation: Neutralize the reaction mixture with a mild base, such as a 5% sodium bicarbonate solution, which may cause the product to precipitate.[1][7]
-
Purification: Collect the solid product by filtration and wash it with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Decision tree for catalyst selection in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bepls.com [bepls.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Structural Nuances: A Comparative Guide to the ¹H NMR Characterization of Thiazol-4-amine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of Thiazol-4-amine hydrochloride derivatives, focusing on their characterization by ¹H NMR spectroscopy. We present a summary of key spectral data, detailed experimental protocols, and a comparison with alternative analytical techniques to support robust structural elucidation and accelerate research.
Thiazole-4-amine and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural determination of these molecules. The chemical shifts, multiplicities, and coupling constants of the protons in the thiazole ring and its substituents are highly sensitive to the electronic environment, providing valuable insights into the molecular structure.
Comparative ¹H NMR Data of Thiazole Derivatives
Below is a compilation of ¹H NMR data for several key thiazole derivatives, offering a baseline for understanding the impact of substitution on the spectral features.
| Compound | Solvent | H-2 (ppm) | H-5 (ppm) | Other Key Signals (ppm) | Reference |
| 2-Amino-4-phenylthiazole | CDCl₃ | - | 6.89 (s) | 7.51 (m, 3H, Ar-H), 7.78 (m, 2H, Ar-H), 5.97 (s, 2H, NH₂) | [1] |
| 2-Amino-4-(4-bromophenyl)thiazole | DMSO-d₆ | - | 6.70 (s) | 7.30 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 4.80 (s, 2H, NH₂) | [1] |
| 2-Amino-4-(4-nitrophenyl)thiazole | DMSO-d₆ | - | - | 7.88 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H), 5.99 (s, 2H, NH₂) | |
| 2-Amino-4-methylthiazole | DMSO-d₆ | - | 6.48 (s) | 2.28 (s, 3H, CH₃), 7.06 (s, 2H, NH₂) | [2] |
| 4-Aryl-N-(thiazol-2-yl)acetamide derivatives | DMSO-d₆ | - | 7.07–7.42 (s) | Additional aromatic signals | [3] |
Note: The chemical shifts (δ) are reported in parts per million (ppm) downfield from an internal standard (TMS). Multiplicities are denoted as s (singlet), d (doublelot), t (triplet), q (quartet), and m (multiplet).
Experimental Protocols
Accurate and reproducible ¹H NMR data is contingent on standardized experimental procedures. Below is a typical protocol for the characterization of thiazole derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the thiazole derivative.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
-
Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound derivatives often involves a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. | Each unique carbon atom gives a distinct signal, aiding in the determination of the number and type of carbon atoms. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule based on their vibrational frequencies. | Fast, non-destructive, and provides a characteristic fingerprint for the compound. | Can be difficult to interpret complex spectra and may not distinguish between isomers with similar functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern. | High sensitivity, requires very small amounts of sample, and can be coupled with chromatography for mixture analysis. | Isomer differentiation can be challenging without tandem MS. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S) in a compound. | Provides the empirical formula of the compound. | Does not provide structural information. |
Characterization Workflow
The logical flow for the characterization of a novel Thiazole-4-amine hydrochloride derivative is outlined below. This workflow ensures a thorough and systematic approach to structural elucidation.
This guide provides a foundational understanding of the ¹H NMR characterization of this compound derivatives. By combining detailed spectral analysis with complementary techniques and following a structured workflow, researchers can confidently determine the structures of these important pharmaceutical building blocks.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]
- 3. epubl.ktu.edu [epubl.ktu.edu]
A Comparative Guide to HPLC and LC-MS Analysis of Synthesized Thiazole Compounds
For researchers, scientists, and professionals in drug development, the accurate analysis of newly synthesized compounds is a critical step in the journey from discovery to application. Thiazole derivatives, a prominent class of heterocyclic compounds, are foundational in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Following synthesis, the purification and characterization of these compounds are paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and indispensable analytical techniques for this purpose.
This guide provides an objective comparison of HPLC and LC-MS for the analysis of synthesized thiazole compounds, offering detailed experimental protocols, performance data, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Fundamental Principles: HPLC vs. LC-MS
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture.[5] It operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.[5][6] A detector, commonly a UV-Vis detector, then measures the concentration of the separated components as they exit the column.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) enhances the capabilities of HPLC by coupling the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[6][7] After the components are separated by the LC system, they are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).[6][7] This provides not only quantitative data but also crucial information about the molecular weight and structure of the analyte, offering a higher degree of specificity and sensitivity.[6][8]
Illustrative Synthesis: Hantzsch Thiazole Synthesis
To provide context for the analytical methods, we consider the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry. The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide.[9]
Example Reaction: Synthesis of 2-Amino-4-phenylthiazole from phenacyl bromide and thiourea.
Experimental Protocols
The following protocols are representative methods for the analysis of synthesized 2-amino-4-phenylthiazole. Method optimization is typically required for novel derivatives.
Protocol 1: Reversed-Phase HPLC-UV Analysis
This method is suitable for routine purity checks and quantification of the target thiazole compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized thiazole compound in a suitable solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for a calibration curve (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
Parameter Setting HPLC System Agilent 1260 Infinity II or equivalent Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[10] Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) Flow Rate 1.0 mL/min[10][11] Column Temp. 30 °C Injection Vol. 10 µL Detector UV-Vis Diode Array Detector (DAD) | Detection λ | 272 nm (or λmax determined by UV scan)[2] |
Protocol 2: LC-MS Analysis
This method is ideal for confirming the molecular weight of the synthesized compound, identifying impurities, and achieving lower detection limits.[5]
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol. The use of volatile buffers in the mobile phase is critical. Non-volatile buffers like phosphate are not compatible with mass spectrometry.[8]
-
-
Instrumentation and Conditions:
Parameter Setting LC System Waters ACQUITY UPLC or equivalent MS System Waters Xevo TQ-S or equivalent Triple Quadrupole Mass Spectrometer Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A 0.1% Formic Acid in Water[8] Mobile Phase B 0.1% Formic Acid in Acetonitrile[8] Gradient 10% B to 95% B over 5 min, hold for 2 min, return to initial conditions Flow Rate 0.4 mL/min Column Temp. 40 °C Injection Vol. 5 µL Ionization Source Electrospray Ionization (ESI), Positive Mode Capillary Voltage 3.0 kV Source Temp. 150 °C Desolvation Temp. 350 °C | Scan Mode | Full Scan (m/z 50-500) for identification; Multiple Reaction Monitoring (MRM) for quantification |
Performance Comparison
The choice between HPLC and LC-MS depends on the specific analytical requirements, budget, and sample complexity.[5][6]
Table 1: Comparison of General Characteristics
| Feature | HPLC-UV | LC-MS |
| Principle | Chromatographic separation with UV-Vis absorbance detection.[6] | Chromatographic separation coupled with mass-to-charge ratio detection.[6][7] |
| Information | Retention time, Quantitative data (concentration).[5] | Retention time, Quantitative data, Molecular weight, Structural information.[6][7] |
| Specificity | Good, but co-eluting compounds with similar UV spectra can interfere.[6] | Very high; differentiates compounds by mass-to-charge ratio, even if they co-elute.[5][6] |
| Mobile Phase | Compatible with both volatile and non-volatile buffers (e.g., phosphate).[8] | Requires volatile buffers (e.g., formate, acetate) to be compatible with the MS inlet.[8] |
| Cost | Lower initial investment and operational costs.[5] | Higher initial investment and maintenance costs.[5] |
| Complexity | Relatively simple to operate and maintain.[5] | More complex instrumentation requiring specialized training for operation and data analysis.[8] |
Table 2: Comparison of Analytical Performance Data
| Parameter | HPLC-UV (Typical Values) | LC-MS/MS (Typical Values) |
| Sensitivity | Moderate | Superior; capable of detecting trace amounts.[5][8] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.001 - 1 ng/mL[2] |
| Limit of Quantification (LOQ) | ~0.03 - 0.3 µg/mL[12] | ~0.005 - 5 ng/mL[2][12] |
| Linearity (R²) | Typically >0.999[12] | Typically >0.999[13] |
| Application Focus | Routine purity assessment, quality control, quantitative analysis of major components.[5] | Identification of unknowns, impurity profiling, metabolite studies, bioanalysis, trace-level quantification.[6][14] |
Conclusion: Making the Right Choice
Both HPLC and LC-MS are powerful tools for the analysis of synthesized thiazole compounds, but they serve different primary purposes.
-
Choose HPLC-UV for routine, high-throughput analysis where the primary goals are to determine the purity of a known compound and quantify its concentration in relatively simple mixtures. Its lower cost and ease of use make it ideal for process monitoring and quality control.[5][6]
-
Choose LC-MS when the analytical needs demand higher sensitivity and specificity. It is the preferred technique for confirming the identity of a newly synthesized compound, identifying trace-level impurities, characterizing metabolites, and performing quantitative analysis in complex biological matrices.[5][6][14] The structural information it provides is invaluable during the drug discovery and development process.
Ultimately, a synergistic approach is often the most effective. HPLC can be used for routine checks, while LC-MS provides the detailed characterization and confirmation necessary to advance promising thiazole-based drug candidates.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. rajithperera.com [rajithperera.com]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
A Comparative Guide to the Reactivity of Thiazol-4-amine Hydrochloride and 2-Aminothiazole for Researchers and Drug Development Professionals
An objective analysis of the chemical reactivity of two isomeric aminothiazoles, highlighting key differences in stability and reaction outcomes pertinent to synthetic chemistry and drug discovery.
In the landscape of medicinal chemistry, aminothiazoles serve as pivotal structural motifs in a myriad of therapeutic agents. Among these, 2-aminothiazole has been extensively utilized as a stable and versatile building block. Its isomer, 4-aminothiazole, presents an alternative scaffold, though its inherent instability has historically limited its application. This guide provides a comprehensive comparison of the reactivity of 2-aminothiazole and the more stable salt form of its isomer, thiazol-4-amine hydrochloride, supported by available data and established chemical principles.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their reactivity. The position of the amino group significantly influences the electron distribution within the thiazole ring, impacting basicity, nucleophilicity, and overall stability.
| Property | 2-Aminothiazole | This compound | Reference |
| Molecular Formula | C₃H₄N₂S | C₃H₅ClN₂S | |
| Molecular Weight | 100.14 g/mol | 136.60 g/mol | |
| Appearance | Brown crystalline powder | Light yellow solid | [1] |
| Predicted pKa (Strongest Basic) | 8.67 | 3.21 (for the free base) | [2] |
| Stability | Relatively stable | The free base is labile and hygroscopic; the hydrochloride salt is more stable for storage. | [3][4] |
The markedly lower predicted pKa of 4-aminothiazole compared to 2-aminothiazole suggests that the exocyclic amino group in the 4-position is significantly less basic. This is attributed to the lack of resonance stabilization of the protonated form, in contrast to the 2-amino isomer where the positive charge can be delocalized over the ring nitrogen and the exocyclic nitrogen.[3] The inherent instability of 4-aminothiazole, particularly in aqueous media where it can undergo tautomerization and hydrolysis, necessitates its handling as a hydrochloride salt to improve its shelf-life and utility in synthesis.[4]
Comparative Reactivity Analysis
The differences in electronic properties and stability between the two isomers directly translate to distinct reactivity profiles in common synthetic transformations.
N-Acylation
N-acylation is a fundamental reaction for the derivatization of amines. The nucleophilicity of the exocyclic amino group is the primary determinant of reactivity in this transformation.
2-Aminothiazole: The exocyclic amino group of 2-aminothiazole is a competent nucleophile and readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides. The reaction typically proceeds under basic conditions to neutralize the acid byproduct.[5]
This compound: The amino group of this compound is protonated, rendering it non-nucleophilic. Therefore, a stoichiometric amount of base is required to liberate the free amine in situ before acylation can occur. The free 4-aminothiazole is a weaker nucleophile than 2-aminothiazole due to its lower basicity. Consequently, N-acylation of 4-aminothiazole is expected to be less facile and may require more forcing reaction conditions. While specific comparative quantitative data is scarce, the patent for 4-aminothiazole describes the acylation of the free base with acetylsulfanilyl chloride in pyridine, a common base and solvent for such reactions.[3]
N-Alkylation
Similar to acylation, N-alkylation is governed by the nucleophilicity of the amino group.
2-Aminothiazole: 2-Aminothiazole can be N-alkylated with various alkyl halides. However, the endocyclic nitrogen can also compete as a site of alkylation. The regioselectivity of alkylation can often be controlled by the reaction conditions.
This compound: As with acylation, the free base of 4-aminothiazole must be generated prior to alkylation. The lower nucleophilicity of the 4-amino group suggests that N-alkylation will be less efficient compared to 2-aminothiazole. Furthermore, the instability of the 4-aminothiazole ring system under certain conditions could lead to decomposition or rearrangement, complicating synthetic outcomes.[4]
Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)
Diazotization of the exocyclic amino group to form a diazonium salt, followed by its displacement, is a powerful tool for introducing a variety of substituents onto a heterocyclic ring.
2-Aminothiazole: The amino group of 2-aminothiazole can be readily diazotized using reagents like sodium nitrite in an acidic medium. The resulting diazonium salt is a versatile intermediate for Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, and other functionalities at the 2-position.[1][6][7]
This compound: There is a notable lack of literature describing the successful diazotization of 4-aminothiazole. The instability of the 4-aminothiazole ring system, coupled with the harsh acidic conditions often required for diazotization, likely leads to decomposition of the starting material or the diazonium intermediate. This represents a significant limitation in the functionalization of the 4-aminothiazole scaffold via this route.
Experimental Protocols
General Protocol for N-Acylation of 2-Aminothiazole
This protocol is a representative example for the N-acylation of 2-aminothiazole.
Materials:
-
2-Aminothiazole
-
Acyl chloride (e.g., benzoyl chloride)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve 2-aminothiazole (1.0 eq) in the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 - 1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Proposed Protocol for N-Acylation of this compound
This proposed protocol is based on the principles of acylating an amine salt and the limited information available.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
A suitable base (e.g., triethylamine, pyridine) (at least 2.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
Suspend this compound (1.0 eq) in the anhydrous solvent.
-
Add the base (at least 2.2 eq) to first neutralize the hydrochloride and then to scavenge the acid produced during the reaction.
-
Stir the mixture at room temperature for a short period to ensure the formation of the free amine.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0 - 1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to proceed, potentially requiring elevated temperatures and longer reaction times compared to 2-aminothiazole. Monitor progress by TLC.
-
Work-up and purification would follow a similar procedure to that of the 2-aminothiazole acylation, with careful handling due to the potential instability of the product.
Visualizing Reactivity Differences
The following diagrams illustrate the key differences in the electronic nature and a generalized reaction workflow for the two isomers.
Caption: Electronic differences between 2- and 4-aminothiazole.
Caption: Comparative workflow for N-acylation.
Conclusion
The choice between 2-aminothiazole and this compound in a synthetic campaign is dictated by the desired substitution pattern and the tolerance of the synthetic route to the inherent reactivity differences. 2-Aminothiazole is a robust and highly reactive building block, amenable to a wide range of transformations. In contrast, this compound, while offering access to a different regioisomer, presents significant challenges due to the lower nucleophilicity and inherent instability of its free base. Researchers and drug development professionals should carefully consider these factors when designing synthetic strategies involving these important heterocyclic scaffolds. The instability of the 4-aminothiazole core, in particular, may necessitate the development of novel, mild reaction conditions to effectively utilize this isomer in drug discovery programs.
References
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 4. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel Thiazole Derivatives
For researchers, scientists, and drug development professionals, the search for potent and selective therapeutic agents is a continuous endeavor. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the performance of novel thiazole derivatives, supported by experimental data, to aid in the identification of lead compounds for further development.
This comparative analysis focuses on two key areas where thiazole derivatives have shown significant promise: anticancer and antimicrobial activities. By presenting quantitative data in a structured format and detailing the experimental protocols, this guide aims to facilitate informed decision-making in drug discovery pipelines.
Anticancer Activity: A Tale of Potency and Selectivity
Recent studies have highlighted the potential of novel thiazole derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected thiazole derivatives from recent research.
Table 1: Comparative in vitro Anticancer Activity of Novel Thiazole Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | BxPC-3 (Pancreatic) | MOLT-4 (Leukemia) | Reference |
| 4c | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | - | [1][2] |
| 6g | Potent | Potent | Potent | - | - | [3] |
| 11c | Potent | Potent | Potent | - | - | [3] |
| 3b | - | - | - | - | Growth Inhibition | [4][5] |
| 3e | - | - | - | - | Growth Inhibition | [4][5] |
| 4m | 44.40-47.63% survival at 10µM | - | - | 23.85-26.45% survival at 10µM | 30.08-33.30% survival at 10µM | [6] |
| 4n | 44.40-47.63% survival at 10µM | - | - | 23.85-26.45% survival at 10µM | 30.08-33.30% survival at 10µM | [6] |
| 4r | 44.40-47.63% survival at 10µM | - | - | 23.85-26.45% survival at 10µM | 30.08-33.30% survival at 10µM | [6] |
| Staurosporine (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - | - | [1][2] |
Note: "Potent" indicates significant activity as reported in the study, but specific IC50 values were not provided in the abstract. For compounds 4m, 4n, and 4r, the data is presented as percentage of cell survival at a 10 µM concentration.
The data reveals that compound 4c exhibits particularly strong cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values lower than the standard drug, Staurosporine.[1][2] This suggests its potential as a broad-spectrum anticancer agent. Similarly, compounds 6g and 11c , both chlorine-containing derivatives, were identified as the most potent against a panel of three cancer cell lines.[3]
Several compounds, including 3b and 3e , have been investigated as dual inhibitors of PI3K and mTOR, crucial kinases in cancer cell proliferation and survival pathways.[4][5] Their growth-inhibiting activity in leukemia cell lines underscores the potential of targeting multiple pathways with a single therapeutic agent.[4] Furthermore, compounds 4m, 4n, and 4r demonstrated significant cytotoxicity against pancreatic, leukemia, and breast cancer cell lines.[6]
Antimicrobial Activity: A Broad Spectrum of Defense
In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Novel Thiazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | A. niger (Fungus) | Reference |
| 6f | Potent | Potent | Potent | - | [3] |
| 5a | Good | - | - | Good | [7] |
| 5e | Good | - | - | Good | [7] |
| 13 | Significant | - | Significant | - | [8] |
| 14 | Significant | - | Significant | Significant | [8] |
| Ofloxacin (Standard) | - | - | - | - | [8] |
| Ketoconazole (Standard) | - | - | - | - | [8] |
Note: "Potent" and "Good" indicate significant activity as reported in the study, but specific MIC values were not provided in the abstract.
The thiazole derivative 6f was identified as the most potent antibacterial agent against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[3] S-substituted thiazolyl-1,3,4-oxadiazole derivatives, such as 5a and 5e , also showed enhanced antimicrobial activity.[7] Notably, benzo[d]thiazole derivatives 13 and 14 displayed significant activity against both bacteria and fungi.[8]
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for the rational design and development of new drugs. Research into novel thiazole derivatives has begun to elucidate the pathways through which they exert their biological effects.
Caption: Anticancer Mechanisms of Thiazole Derivatives.
As illustrated in the diagram, some thiazole derivatives, such as compound 4c , have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[1][2] Others, like compounds 3b and 3e , target the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[4][5] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[1][2]
Caption: General Experimental Workflow for Screening Thiazole Derivatives.
The general workflow for screening these compounds involves their initial synthesis, followed by in vitro assays to determine their biological activity. Cytotoxicity is commonly assessed using the MTT assay, while antimicrobial activity is often evaluated through methods like the cup plate or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[2][8] Promising candidates are then subjected to further studies to elucidate their mechanism of action.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are the methodologies for the key experiments cited in this guide.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
2. Antimicrobial Susceptibility Testing (Cup Plate Method)
This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a specific turbidity.
-
Agar Plate Preparation: Molten sterile agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism using a sterile swab.
-
Well Creation: Wells or "cups" of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well. A standard antibiotic or antifungal agent is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]
3. PI3K/mTOR Kinase Assay
Biochemical assays are used to determine the inhibitory activity of compounds against specific enzymes.
-
Enzyme and Substrate: Recombinant PI3K and mTOR enzymes and their respective substrates are used.
-
Compound Incubation: The enzymes are pre-incubated with the test compounds at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
This guide provides a snapshot of the exciting and rapidly evolving field of thiazole derivative research. The presented data and methodologies offer a valuable resource for scientists working to translate the therapeutic potential of these compounds into clinical realities. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these novel derivatives is warranted to advance the most promising candidates through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminothiazole Analogs
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminothiazole analogs, with a focus on their anticancer, antitubercular, and antimicrobial properties. The information presented herein is compiled from recent studies to facilitate the rational design of more potent and selective therapeutic agents for researchers, scientists, and drug development professionals.
Anticancer Activity
Aminothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various components of cellular signaling pathways crucial for cancer cell proliferation and survival. Notably, they have been investigated as inhibitors of kinases like Aurora kinases, LIM kinases (LIMK), and Src family kinases.[1][2][3]
Key SAR Observations for Anticancer Activity:
-
Substitutions at the N-2 position: The amine group at the 2-position is a critical site for modification. Acylation of this amine with various substituted benzoyl or other aromatic groups has been shown to be crucial for potent activity. For instance, the presence of a 2,4-dichloro substitution on a phenyl ring attached to this position resulted in significant cytotoxic effects.[4]
-
Substitutions at the C-4 position: The nature of the substituent at the C-4 position of the thiazole ring significantly influences anticancer activity. The presence of a 2-pyridyl moiety at this position is often essential for activity.[5] In other series, a 4-phenoxyphenyl substituent has been shown to be highly active.[6]
-
Substitutions at the C-5 position: Modifications at the C-5 position can also modulate activity. For example, introducing an ethoxy group at the para-position of a phenyl ring at C-5 produced a highly active compound against several cancer cell lines.[4]
-
Hybrid Molecules: The strategic combination of the aminothiazole scaffold with other pharmacophores, such as the triazole ring, has yielded hybrid molecules with promising anticonvulsant and antimicrobial activities, suggesting a potential avenue for developing novel anticancer agents as well.[7]
Comparative Biological Activity Data: Anticancer Agents
| Compound ID | R1 (N-2 position) | R2 (C-4 position) | R3 (C-5 position) | Target Cell Line | IC50 (µM) | Reference |
| 28 | m-chlorophenyl | - | - | HT29 | 0.63 | [4] |
| 28 | m-chlorophenyl | - | - | A549 | 8.64 | [4] |
| 28 | m-chlorophenyl | - | - | HeLa | 6.05 | [4] |
| 40 | 3-(4-methylbenzylamino)propanamide | 4,5,6,7-tetrahydrobenzo[d]thiazole fused | H1299 | 4.89 | [8] | |
| 40 | 3-(4-methylbenzylamino)propanamide | 4,5,6,7-tetrahydrobenzo[d]thiazole fused | SHG-44 | 4.03 | [8] | |
| 58 | 2,4-dichlorophenylthiourea | - | - | K562 | 11 | [4] |
| 58 | 2,4-dichlorophenylthiourea | - | - | Reh | 20 | [4] |
| 60e | 3,4,5-trimethoxyphenyl | p-ethoxyphenyl | - | Various | 0.03-0.9 nM | [4] |
| 13c | N-(4-methoxybenzenesulfonamide) | 2-hydroxy-4-methoxyphenyl | - | AGS | 4.0 | [9] |
| 13c | N-(4-methoxybenzenesulfonamide) | 2-hydroxy-4-methoxyphenyl | - | HT-29 | 4.4 | [9] |
| 13d | N-(4-fluorobenzenesulfonamide) | 2-hydroxy-4-methoxyphenyl | - | AGS | 7.2 | [9] |
| 5l | Methyl | 4-phenoxyphenyl | CH(OH)Me | HCA-7 | 0.09 (EC50) | [6] |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel antitubercular agents. Aminothiazole analogs have been identified as a promising class of compounds with potent activity against Mtb.[5][10]
Key SAR Observations for Antitubercular Activity:
-
Invariant Moieties: SAR studies have revealed that the central thiazole ring and a 2-pyridyl group at the C-4 position are generally intolerant to modification, indicating their crucial role in antitubercular activity.[5][10]
-
Flexibility at the N-2 Position: The N-2 position of the aminothiazole scaffold offers significant flexibility for chemical modification. Introduction of substituted benzoyl groups at this position has led to a more than 128-fold improvement in activity over the initial hit compounds.[10] Specifically, an N-(3-chlorobenzoyl) group was found to be highly effective.[10]
-
Impact of Heterocyclic Analogues: Replacement of the C-4 aryl ring with 5-membered heterocycles showed that thiophene analogues displayed better potency compared to furan analogues, while a thiazole at this position was inactive.[10]
Comparative Biological Activity Data: Antitubercular Agents
| Compound ID | R1 (N-2 position) | R2 (C-4 position) | MIC (µM) against Mtb | Therapeutic Index | Reference |
| 13 | Phenyl | 2-pyridyl | <0.3 | - | [10] |
| 32 | H | 2-thienyl | 1.6 | - | [10] |
| 33 | H | 3-thienyl | 3.1 | - | [10] |
| 30 | H | 2-furanyl | 3.1 | - | [10] |
| 31 | H | 3-furanyl | 6.3 | - | [10] |
| 34 | H | 2-thiazolyl | >50 | - | [10] |
| 55 | N-(3-chlorobenzoyl) | 2-pyridyl | 0.024 | ~300 | [10] |
| 20 | N-(pyridin-3-yl) | 2-pyridyl | <0.2 | - | [5] |
Antimicrobial Activity
Aminothiazole derivatives have also been explored for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[7][11][12]
Key SAR Observations for Antimicrobial Activity:
-
Synergistic Effects: Some 2-aminothiazole analogs act as synergists for existing antibiotics like polymyxin E, enhancing their efficacy against multidrug-resistant Gram-negative bacteria.[11]
-
Intrinsic Antibacterial Activity: Certain analogs exhibit potent intrinsic antibacterial activity, with MICs in the low microgram per milliliter range against a variety of Gram-positive bacteria, including drug-resistant strains.[11]
-
Antifungal Potential: Several functionally substituted 2-aminothiazole derivatives have demonstrated good antifungal activity, in some cases superior to reference drugs like ketoconazole.[12]
-
Influence of Substituents: For antimicrobial activity, hydrophobic and electron-withdrawing groups on a phenyl ring attached to the core structure often enhance activity.[13]
Comparative Biological Activity Data: Antimicrobial Agents
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| A33 | Gram-positive bacteria (various) | 0.5 - 4 | [11] |
| 3 | S. aureus | 230 | [14] |
| 3 | E. coli | 230 | [14] |
| 8 | En. cloacae | Potent | [12] |
| 1 | T. viride | Potent | [12] |
Experimental Protocols
A summary of the key experimental methodologies cited in the reviewed literature is provided below.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial/Antitubercular Activity
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard in vitro method to assess antimicrobial potency.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation and Incubation: The standardized microorganism suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (e.g., MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Kinase Inhibition Assay
These assays are used to determine the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein that is phosphorylated by the kinase), and ATP.
-
Compound Incubation: The test compound is pre-incubated with the kinase.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by aminothiazole analogs and a general workflow for SAR studies.
Caption: LIM Kinase signaling pathway and the inhibitory action of aminothiazole analogs.
Caption: Role of Aurora Kinases in cell cycle progression and their inhibition by aminothiazoles.
Caption: A general experimental workflow for structure-activity relationship (SAR) studies.
References
- 1. Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vitro Anticancer Potential of Novel Thiazole Compounds: A Comparative Analysis of Compound 4c and Compound 4m
For Immediate Release
In the ongoing search for more effective cancer therapeutics, thiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of two recently developed thiazole compounds, designated Compound 4c and Compound 4m, highlighting their in vitro performance against breast cancer cell lines and elucidating their distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Compound Overview and Cytotoxicity
Compound 4c, a 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-thiazol-4(5H)-one derivative, and Compound 4m, a 4-(4-bromophenyl)-N'-(furan-2-ylmethylene)-5-methyl-thiazol-2-yl-hydrazine derivative, have demonstrated significant cytotoxic effects in preclinical studies.[1][2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4c | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | [1] |
| HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44 | [1] | |
| Compound 4m | MCF-7 | Breast Adenocarcinoma | 1.89 ± 0.09 | [2] |
| BxPC-3 | Pancreatic Cancer | 1.69 ± 0.08 | [2] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.78 ± 0.07 | [2] |
Mechanism of Action: A Tale of Two Pathways
The anticancer activity of these two thiazole derivatives stems from their interaction with distinct cellular targets and signaling pathways.
Compound 4c: A VEGFR-2 Inhibitor
Compound 4c is proposed to exert its cytotoxic effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][3][4] By inhibiting VEGFR-2, Compound 4c can disrupt the downstream signaling cascades that promote cancer cell proliferation and survival.
Compound 4m: A Tubulin Polymerization Inhibitor
In contrast, Compound 4m induces cancer cell death by inhibiting tubulin polymerization.[2] Tubulin is a protein that assembles into microtubules, a key component of the cytoskeleton and the mitotic spindle. By disrupting microtubule formation, Compound 4m arrests the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[2]
Induction of Apoptosis and Cell Cycle Arrest
Both compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, consistent with their proposed mechanisms of action.
Compound 4c:
-
Apoptosis: Treatment of MCF-7 cells with Compound 4c led to a significant increase in the percentage of apoptotic cells.[1]
-
Cell Cycle Arrest: Compound 4c caused an accumulation of cells in the G2/M phase of the cell cycle.[1]
Compound 4m:
-
Apoptosis: Compound 4m induced apoptosis in MCF-7 cells, as evidenced by Annexin V-FITC/PI staining.[2]
-
Cell Cycle Arrest: Flow cytometry analysis revealed a significant G2/M phase arrest in MCF-7 cells treated with Compound 4m.[2]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the in vitro anticancer activity of Compound 4c and Compound 4m.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[1][2]
-
Compound Treatment: Cells were treated with various concentrations of the thiazole compounds for 48 hours.[1][2]
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[1][2]
-
Formazan Solubilization: The formazan crystals were dissolved in DMSO.[1][2]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[1][2]
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells were treated with the IC50 concentration of the respective thiazole compound for 24 hours.[1][2]
-
Cell Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in binding buffer.[1][2]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
3. Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells were treated with the IC50 concentration of the thiazole compound for 24 hours.[1][2]
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.[1][2]
-
Staining: Fixed cells were stained with a solution containing Propidium Iodide (PI) and RNase A.[1][2]
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1][2]
Conclusion
Both Compound 4c and Compound 4m demonstrate potent in vitro anticancer activity against breast cancer cell lines, albeit through different mechanisms. Compound 4c acts as a VEGFR-2 inhibitor, targeting a critical pathway in tumor angiogenesis, while Compound 4m disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. These findings highlight the versatility of the thiazole scaffold in the design of novel anticancer agents and provide a strong rationale for the further development of these and similar compounds as potential cancer therapeutics. The detailed experimental data and elucidated mechanisms of action presented in this guide offer valuable insights for researchers in the field.
References
Comparative study of different synthetic routes to substituted thiazoles
For researchers, scientists, and professionals in drug development, the synthesis of substituted thiazoles is a critical endeavor due to the prevalence of the thiazole moiety in a vast array of pharmacologically active compounds. This guide provides a comparative analysis of the most prominent synthetic routes to substituted thiazoles, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for key reactions are provided to facilitate practical application.
At a Glance: Comparison of Key Thiazole Synthesis Routes
The choice of a synthetic strategy for substituted thiazoles is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes the key quantitative parameters of the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern microwave-assisted variations.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3) | 2 - 24 hours | Room Temp. - Reflux | 70 - 95% | Well-established, broad substrate scope, reliable.[1][2] | Often requires elevated temperatures and long reaction times.[3] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | None or various catalysts | 5 - 30 minutes | 60 - 150 °C | 85 - 98% | Dramatically reduced reaction times, often higher yields.[1][4][5] | Requires specialized microwave equipment.[1] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | 1 - 5 hours | Room Temperature | 50 - 80% | Access to 5-aminothiazoles, mild reaction conditions.[1][6] | Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[1][6] |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | Not specified | Access to 2,5-disubstituted thiazoles.[3][7] | Harsh reaction conditions, use of a hazardous reagent. |
| One-Pot Hantzsch Variation | Ketone, Thiourea, Brominating agent | Copper(II) Bromide | Not specified | Not specified | Good to Excellent | Facile, one-pot procedure from readily available ketones. | May have substrate limitations. |
Visualizing the Synthetic Pathways
To elucidate the relationships between reactants and products in these syntheses, the following diagrams illustrate the core transformations and experimental workflows.
Figure 1: General workflow for the Hantzsch thiazole synthesis.
Figure 2: Logical relationship of starting materials for major thiazole syntheses.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of specific substituted thiazoles via the Hantzsch, Cook-Heilbron, and Gabriel routes.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Spread the collected solid on a watch glass and allow it to air dry completely.
-
The expected yield is typically high for this reaction.[1]
Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This protocol outlines a rapid, microwave-assisted synthesis.
Materials:
-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol)
-
Substituted N-phenylthiourea (1 mmol)
-
Methanol (2 mL)
-
Microwave reactor with sealed vessels
Procedure:
-
Combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone and the substituted N-phenylthiourea in a microwave reaction vessel.
-
Add methanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 90°C for 30 minutes under a pressure of 250 psi.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product typically precipitates and can be collected by filtration.
-
Yields for this method are reported to be in the range of 89-95%.
Protocol 3: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This synthesis proceeds under mild conditions from an α-aminonitrile and carbon disulfide.[6]
Materials:
-
Aminoacetonitrile
-
Carbon Disulfide
-
Solvent (e.g., ethanol or aqueous medium)
Procedure:
-
Dissolve aminoacetonitrile in the chosen solvent at room temperature.
-
Add carbon disulfide to the solution and stir. The reaction is typically conducted under mild conditions without the need for heating.
-
The reaction mixture is stirred for a period of 1 to 5 hours.
-
The product, 5-amino-2-mercaptothiazole, often precipitates from the reaction mixture and can be isolated by filtration.
-
The crude product can be purified by recrystallization if necessary.
Protocol 4: Gabriel Synthesis of 2,5-Dimethylthiazole
This method involves the cyclization of an α-acylamino ketone using phosphorus pentasulfide.[3]
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus Pentasulfide (P₄S₁₀)
-
High-temperature reaction setup with a condenser
Procedure:
-
Combine N-(2-oxopropyl)acetamide with an equimolar amount of phosphorus pentasulfide in a reaction flask.
-
Heat the mixture to approximately 170°C. This is a high-temperature reaction and should be conducted with appropriate safety precautions in a fume hood.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. Work-up procedures may involve quenching the excess P₄S₁₀ carefully with water or a basic solution.
-
The crude product is then purified, typically by distillation or chromatography, to yield 2,5-dimethylthiazole.
Conclusion
The synthesis of substituted thiazoles can be achieved through several reliable methods, each with its own set of advantages and limitations. The Hantzsch synthesis remains a versatile and widely used method, with modern adaptations such as microwave assistance significantly improving its efficiency. The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles under mild conditions, while the Gabriel synthesis is a classical approach for obtaining 2,5-disubstituted thiazoles, albeit under harsher conditions. The selection of the optimal synthetic route will depend on the specific target molecule, available resources, and desired reaction efficiency. This guide provides the foundational information for making an informed decision in the synthesis of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Validation of the antimicrobial efficacy of new thiazole derivatives.
For Immediate Release
Recent advancements in medicinal chemistry have led to the development of novel thiazole derivatives demonstrating significant antimicrobial properties. In a comparative analysis against established antibiotics and antifungals, these new compounds exhibit potent inhibitory and bactericidal/fungicidal activity against a range of pathogenic microorganisms. This guide provides a comprehensive overview of their efficacy, supported by experimental data and detailed laboratory protocols, to inform researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized thiazole derivatives has been quantified using standardized microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes the in vitro activity of representative thiazole compounds against common bacterial and fungal strains, benchmarked against standard antimicrobial agents.
| Compound/Drug | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference Compounds | Microorganism | MIC (µg/mL) |
| Thiazole Derivative 1 | Staphylococcus aureus (MRSA) | 50 - 75 | Not Reported | Ofloxacin | S. aureus | ~1 |
| Escherichia coli | 50 - 75 | Not Reported | E. coli | ~0.5 | ||
| Thiazole Derivative 2 | S. aureus | 125 - 150 | Not Reported | |||
| E. coli | 125 - 150 | Not Reported | ||||
| Thiazole Derivative 3 | Candida albicans | 3.9 | Not Reported | Fluconazole | C. albicans | 0.5 - 16 |
| Thiazole Derivative 4 | Aspergillus niger | 125 - 150 | Not Reported | Ketoconazole | A. niger | 10 |
| Thiazole-based Chalcone 1 | Bacillus cereus | 6.5 - 28.4 | 14.2 - 105.0 | Ampicillin | B. cereus | Not Found |
| Listeria monocytogenes | 21.4 - 113.6 | Not Reported | Streptomycin | L. monocytogenes | Not Found | |
| E. coli (resistant) | 0.65 - 11.0 | 1.30 - 16.5 | ||||
| P. aeruginosa (resistant) | 0.65 - 11.0 | 1.30 - 16.5 | ||||
| S. aureus (MRSA) | 0.65 - 11.0 | 1.30 - 16.5 |
Experimental Workflow for Antimicrobial Efficacy Validation
The following diagram illustrates the general workflow for the validation of the antimicrobial efficacy of new chemical compounds, from initial synthesis to the determination of key efficacy parameters.
Workflow for Antimicrobial Efficacy Testing
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test thiazole derivatives and reference antimicrobial agents
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and reference drugs in the appropriate broth medium directly in the 96-well plates. The typical volume in each well is 100 µL.
-
A positive control well (broth and inoculum without any antimicrobial agent) and a negative control well (broth only) should be included for each tested microorganism.
-
Add an equal volume (100 µL) of the standardized microbial inoculum to each well, except for the negative control well. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed to determine the lowest concentration of an antimicrobial agent that kills a microorganism.
Materials:
-
Microtiter plates from the completed MIC assay
-
Sterile agar plates (e.g., Nutrient Agar or Sabouraud Dextrose Agar)
-
Sterile pipette and tips or a sterile loop
-
Incubator
Procedure:
-
Following the determination of the MIC, select the wells that showed no visible growth.
-
From each of these wells, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh, antimicrobial-free agar plate.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
After incubation, observe the plates for colony growth. The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum, which is typically indicated by no or negligible colony growth on the agar plate.
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
Materials:
-
Sterile petri dishes with an appropriate agar medium
-
Standardized microbial inoculum
-
Sterile cork borer or pipette tip to create wells
-
Test compounds and reference drugs at known concentrations
-
Incubator
Procedure:
-
Prepare agar plates and allow them to solidify.
-
Spread a standardized microbial inoculum evenly over the entire surface of the agar.
-
Aseptically create wells (typically 6-8 mm in diameter) in the agar.
-
Add a specific volume (e.g., 50-100 µL) of the test compound or reference drug solution into each well.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Navigating Thiazole Synthesis: A Comparative Guide to Precursors and Methodologies
For researchers, scientists, and drug development professionals, the thiazole ring represents a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The choice of synthetic precursor is a critical decision that influences reaction efficiency, substituent patterns, and overall cost-effectiveness. This guide provides a comprehensive comparison of "Thiazol-4-amine hydrochloride" as a synthetic precursor against classical, multicomponent approaches for thiazole ring construction, supported by experimental data and detailed protocols.
The strategic importance of the thiazole moiety is underscored by its presence in a wide array of approved drugs, including antimicrobials, anti-inflammatory agents, and kinase inhibitors. Consequently, the development of efficient and versatile synthetic routes to functionalized thiazoles is a subject of continuous investigation. This guide will explore the utility of this compound as a pre-functionalized starting material and compare its application with the widely adopted Hantzsch and Cook-Heilbron thiazole syntheses.
The Precursor Approach: Utilizing this compound
This compound offers a direct entry into 4-aminothiazole derivatives, which are valuable intermediates in the synthesis of various bioactive molecules. By starting with the pre-formed thiazole ring, chemists can focus on the functionalization of the amine group or other positions on the ring through well-established transformations.
A common application of this compound involves amide bond formation to introduce diverse side chains, often crucial for modulating the biological activity of the target molecule.
Representative Experimental Protocol: Amide Coupling with this compound
Objective: To synthesize N-(thiazol-4-yl)acetamide as a representative example of an amide coupling reaction.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (2.5 eq) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The de novo Synthesis Approach: Building the Thiazole Ring
In contrast to using a pre-formed thiazole, de novo synthesis strategies construct the heterocyclic ring from acyclic precursors. This approach offers greater flexibility in introducing a wide range of substituents at various positions of the thiazole core. The two most prominent methods are the Hantzsch and Cook-Heilbron syntheses.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and highly versatile method for the preparation of thiazoles, typically involving the condensation of an α-haloketone with a thioamide. This method is known for its generally high yields and the ability to introduce diversity at the 2- and 4-positions of the thiazole ring.
Caption: General workflow of the Hantzsch thiazole synthesis.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing compound. A key advantage of this method is the use of milder reaction conditions compared to the Hantzsch synthesis.
Caption: General workflow of the Cook-Heilbron thiazole synthesis.
Comparative Analysis: Performance and Applications
To provide a clear comparison, the following tables summarize key performance indicators and characteristics of each synthetic approach.
Table 1: Comparison of Synthetic Precursors and Methods
| Feature | This compound | Hantzsch Synthesis | Cook-Heilbron Synthesis |
| Starting Materials | Pre-formed thiazole ring | α-Haloketone, Thioamide | α-Aminonitrile, Carbon Disulfide |
| Key Bond Formation | Functionalization of existing ring | C-N and C-S bond formation (ring closure) | C-S and C-N bond formation (ring closure) |
| Typical Products | 4-Substituted aminothiazoles | 2,4-Disubstituted thiazoles | 5-Aminothiazoles |
| Versatility | Limited to 4-amino substitution pattern | High, allows for diverse substituents at C2 and C4 | Moderate, primarily for 5-aminothiazoles |
| Reaction Conditions | Varies with subsequent reaction | Often requires heating | Generally mild conditions |
Table 2: Representative Experimental Data
| Synthesis Method | Reactants | Product | Reaction Time | Yield (%) | Reference |
| Amide Coupling | This compound, Acetic anhydride | N-(thiazol-4-yl)acetamide | 4-6 h | ~70-85% | General Procedure |
| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | 1-3 h | >90% | [1] |
| Hantzsch Synthesis | Substituted α-bromoketone, Substituted thiourea | Various 2-amino-4-arylthiazoles | 15-30 min | 85-96% | [2] |
| Cook-Heilbron | Aminoacetonitrile, Carbon disulfide | 2-Mercapto-5-aminothiazole | Not specified | Good | [3] |
Signaling Pathways and Biological Relevance
Thiazole-containing compounds are known to interact with a multitude of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. The ability to synthesize a diverse library of thiazole derivatives is crucial for structure-activity relationship (SAR) studies aimed at optimizing their inhibitory potential.
For instance, many kinase inhibitors feature a substituted aminothiazole scaffold that mimics the ATP molecule, binding to the kinase's active site and blocking its activity. The PI3K/Akt/mTOR pathway is a frequently targeted signaling cascade in cancer therapy, where thiazole-based inhibitors have shown significant promise.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole-based inhibitor.
Conclusion: Choosing the Right Synthetic Strategy
The choice between using "this compound" as a precursor and employing a de novo synthesis like the Hantzsch or Cook-Heilbron method depends heavily on the specific synthetic goal.
-
This compound is an excellent choice when the desired target molecule requires a 4-aminothiazole core and the primary synthetic challenge lies in the elaboration of the amine functionality. This approach is more convergent and can be advantageous for rapid library synthesis where a common core is functionalized.
-
The Hantzsch synthesis offers unparalleled versatility for accessing a wide range of 2,4-disubstituted thiazoles. Its high yields and the commercial availability of a vast array of α-haloketones and thioamides make it a workhorse in medicinal chemistry for generating novel thiazole scaffolds.
-
The Cook-Heilbron synthesis is the preferred method when 5-aminothiazoles are the target. Its milder reaction conditions can be beneficial when working with sensitive substrates.
Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to make informed decisions and efficiently access the desired thiazole-containing molecules for their drug discovery and development endeavors.
References
Spectroscopic Evidence for Thiazole Ring Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data before and after the formation of a thiazole ring, using the well-established Hantzsch thiazole synthesis as a model. By presenting clear, side-by-side data, this document offers researchers compelling evidence for the successful synthesis of this important heterocyclic motif, a common scaffold in pharmacologically active compounds.
Executive Summary
The formation of a thiazole ring from the reaction of an α-haloketone and a thioamide results in distinct and predictable changes in spectroscopic signatures. This guide details the characteristic shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR), the appearance and disappearance of key vibrational bands in Infrared (IR) spectroscopy, and the specific fragmentation patterns observed in Mass Spectrometry (MS). The data presented herein, derived from the synthesis of 2-amino-4-phenylthiazole from phenacyl bromide and thiourea, provides a clear spectroscopic roadmap for confirming the formation of the thiazole ring.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative spectroscopic data for the starting materials and the final thiazole product.
Table 1: ¹H NMR Data (ppm)
| Compound | Functional Group | Chemical Shift (ppm) |
| Phenacyl Bromide | CH₂ (adjacent to C=O and Br) | ~4.47 |
| Aromatic CH | ~7.50 - 7.95 | |
| Thiourea | NH₂ | ~7.2 |
| 2-Amino-4-phenylthiazole | NH₂ | ~7.0 |
| Thiazole CH | ~6.8 | |
| Aromatic CH | ~7.2 - 7.8 |
Table 2: ¹³C NMR Data (ppm)
| Compound | Carbon Atom | Chemical Shift (ppm) |
| Phenacyl Bromide | C=O | ~191 |
| CH₂ | ~31 | |
| Aromatic C | ~128 - 134 | |
| Thiourea | C=S | ~181 |
| 2-Amino-4-phenylthiazole | C-NH₂ (C2) | ~168 |
| C-phenyl (C4) | ~150 | |
| CH (C5) | ~105 | |
| Aromatic C | ~125 - 134 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Phenacyl Bromide | C=O stretch | ~1690 |
| C-Br stretch | ~680 | |
| Thiourea | N-H stretch | ~3100 - 3400 |
| C=S stretch | ~730 | |
| 2-Amino-4-phenylthiazole | N-H stretch | ~3100 - 3400 |
| C=N stretch (thiazole ring) | ~1620 | |
| C=C stretch (aromatic & thiazole) | ~1500 - 1600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Key Fragment | m/z |
| Phenacyl Bromide | [M]⁺ | 198/200 (due to Br isotopes) |
| [C₆H₅CO]⁺ | 105 | |
| [C₆H₅]⁺ | 77 | |
| Thiourea | [M]⁺ | 76 |
| [CH₄N₂]⁺ | 44 | |
| 2-Amino-4-phenylthiazole | [M]⁺ | 176 |
| [C₈H₆NS]⁺ | 148 | |
| [C₆H₅CNH]⁺ | 104 |
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Thiazole Synthesis) [1][2]
This protocol describes a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Thiourea
-
Ethanol
-
Iodine (catalyst)
-
Ammonium hydroxide solution
-
Diethyl ether
Procedure:
-
A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.[1]
-
After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[1]
-
The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[1]
-
The crude product precipitates and is collected by filtration.
-
The product is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[1]
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz) using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.
-
IR Spectroscopy: Spectra are obtained using a Fourier-transform infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
Mandatory Visualization
Caption: Workflow for the Hantzsch synthesis and spectroscopic confirmation of a thiazole ring.
References
A Comparative Crystallographic Guide to Aminothiazole Inhibitors of CDK2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminothiazole-Based Inhibitors Targeting Cyclin-Dependent Kinase 2 (CDK2) Supported by X-ray Crystallographic and Biochemical Data.
This guide provides a comparative analysis of a series of diaminothiazole inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a significant target in cancer therapy. The structural and inhibitory data presented herein is primarily derived from the extensive structure-activity relationship (SAR) studies conducted by Schonbrunn, E., et al., in their 2013 publication in the Journal of Medicinal Chemistry, titled "Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases."[1][2] This work showcases the power of structure-based drug design in optimizing a weakly active screening hit into a series of highly potent and selective inhibitors.
Performance Comparison of Aminothiazole Inhibitors
The following table summarizes the X-ray crystallographic data and corresponding inhibitory activities for a selection of aminothiazole-based CDK2 inhibitors. This allows for a direct comparison of their structural and functional properties. The selected compounds illustrate the key steps in the structure-guided optimization process, leading to highly potent inhibitors.
| Compound ID | PDB ID | Resolution (Å) | R-work | R-free | IC₅₀ (µM, CDK2/cyclin A) |
| 1 | 3QQK | 1.85 | 0.191 | 0.230 | 15 |
| 42 | 3QU0 | 1.60 | 0.198 | 0.231 | 0.02 |
| 51 | 3QTZ | 1.70 | 0.199 | 0.235 | 0.0015 |
| 52 | 3QTU | 1.80 | 0.204 | 0.233 | 0.0009 |
| 53 | 3QTX | 1.75 | 0.202 | 0.226 | 0.0012 |
| 54 | 3RPV | 1.90 | 0.205 | 0.238 | 0.0011 |
| 55 | 3R8Z | 1.65 | 0.203 | 0.232 | 0.0015 |
Data extracted from Schonbrunn, E., et al. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 56(10), 3768-3782.[1][2]
Experimental Workflow and Methodologies
The determination of the crystallographic structures and inhibitory activities of the aminothiazole compounds followed a systematic workflow. This process, from protein production to final structure refinement and activity assays, is crucial for obtaining reliable and comparable data.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the structural and functional analysis of aminothiazole inhibitors targeting CDK2.
Protein Expression and Purification
Full-length human CDK2 is co-expressed with S. cerevisiae cyclin-dependent kinase-activating kinase (CAK1) in E. coli to produce CDK2 that is stoichiometrically phosphorylated on threonine 160.[3] The protein is typically expressed as a Glutathione S-transferase (GST) fusion protein to facilitate purification.
-
Expression: E. coli cells carrying the expression vectors for GST-CDK2 and CAK1 are grown to an optimal density (OD₆₀₀ of ~0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified lysate is loaded onto a GST-affinity resin. After washing to remove unbound proteins, the GST-tagged CDK2 is eluted.
-
Tag Cleavage: The GST tag is removed by incubation with a specific protease (e.g., PreScission Protease).
-
Size-Exclusion Chromatography: The cleaved protein is further purified by size-exclusion chromatography to separate CDK2 from the cleaved GST tag, protease, and any remaining impurities. The purity of the protein is assessed by SDS-PAGE.
Crystallization
The purified, phosphorylated CDK2 is concentrated and used for co-crystallization with the aminothiazole inhibitors.
-
Complex Formation: The concentrated CDK2 is incubated with a molar excess of the aminothiazole inhibitor (typically dissolved in DMSO) for a defined period to allow for complex formation.
-
Crystallization Screening: The CDK2-inhibitor complex is subjected to sparse matrix screening using commercially available crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Cryo-protection and Harvesting: Crystals are harvested and briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
X-ray Data Collection and Processing
Diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.
-
Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
-
Data Processing: The diffraction images are processed using software packages such as HKL2000 or XDS.[4][5] This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
Structure Determination and Refinement
The three-dimensional structure of the CDK2-inhibitor complex is determined from the processed diffraction data.
-
Molecular Replacement: The structure is solved by molecular replacement using a previously determined structure of CDK2 as a search model.
-
Model Building and Refinement: The initial model is refined against the experimental data using software such as PHENIX or REFMAC5. This involves iterative cycles of manual model building in Coot and automated refinement. The inhibitor molecule is manually fitted into the electron density map.
-
Validation: The final refined structure is validated using tools like MolProbity to check for geometric correctness and overall quality. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).
Biochemical Inhibition Assay
The inhibitory potency of the aminothiazole compounds against CDK2 is determined using an in vitro enzymatic assay.
-
Assay Principle: A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled spectrophotometric assay. The production of ADP by CDK2 is coupled to the oxidation of NADH by PK and LDH, which can be monitored by the decrease in absorbance at 340 nm.
-
Procedure: The assay is performed in a multi-well plate format. The reaction mixture contains CDK2/cyclin A, the peptide substrate, ATP, and the coupling enzymes. The reaction is initiated by the addition of the inhibitor at various concentrations.
-
IC₅₀ Determination: The rate of the reaction is measured for each inhibitor concentration. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve. For highly potent inhibitors, a more sensitive assay, such as a fluorescence-based or radiolabeled assay, may be used.[1]
References
- 1. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xtal.iqf.csic.es [xtal.iqf.csic.es]
A Researcher's Guide to Purity Assessment of Synthesized Thiazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the realm of medicinal chemistry, thiazole derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals. Ensuring their purity is paramount to accurate biological evaluation and safe therapeutic application. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized thiazole derivatives, supported by experimental data and detailed methodologies.
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the thiazole derivative, the nature of expected impurities, the required accuracy, and the available instrumentation. Here, we compare four widely used methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of each technique in the context of purity assessment for thiazole derivatives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Primary Function | Separation and quantification of components in a mixture. | Structural elucidation and absolute quantification without a specific reference standard of the analyte. | Measurement of mass-to-charge ratio for molecular weight determination and identification. | Identification of functional groups present in a molecule. |
| Purity Determination | Relative purity based on peak area percentage; requires reference standards for accurate quantification of impurities. | Absolute purity determination by comparing the integral of an analyte signal to a certified internal standard. | Primarily qualitative identification of impurities; quantitative analysis is possible but often requires specialized techniques and standards. | Primarily for structural confirmation and identification of functional groups of impurities, not for direct purity quantification. |
| Sensitivity | High, capable of detecting trace impurities. | Lower sensitivity compared to HPLC, but excellent for quantifying impurities at levels of ~0.1% and above. | Very high, especially with techniques like LC-MS/MS, allowing for detection of trace-level impurities. | Generally lower sensitivity compared to chromatographic and mass spectrometric methods. |
| Common Impurities Detected | Unreacted starting materials, by-products, and degradation products with UV chromophores. | A wide range of proton-containing impurities, including residual solvents and inorganic impurities (indirectly). | Impurities with different mass-to-charge ratios than the main compound. | Impurities with different functional groups than the main compound. |
| Sample Throughput | High, with typical run times of 20-30 minutes per sample. | Lower, as qNMR often requires longer relaxation delays for accurate quantification. | High, especially when coupled with fast chromatography. | Very high, with analysis times of a few minutes per sample. |
| Destructive/Non-destructive | Destructive. | Non-destructive, the sample can be recovered. | Destructive. | Non-destructive. |
Workflow for Purity Assessment of Synthesized Thiazole Derivatives
The general workflow for assessing the purity of a synthesized thiazole derivative involves a multi-step process, often employing orthogonal techniques for comprehensive analysis.
Workflow for the purity assessment of synthesized thiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A validated HPLC-UV method can accurately quantify a novel indole-thiazole derivative.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of moderately polar thiazole derivatives.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or a phosphate buffer) is typical. For a novel aminothiazole, an isocratic mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% orthophosphoric acid in acetonitrile has been reported. For other thiazole derivatives, a mobile phase of acetonitrile and acidified water (0.05% trifluoroacetic acid, pH = 3) in an 85:15 v/v ratio has been used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Thiazol-4-amine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Thiazol-4-amine hydrochloride, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for personnel safety and environmental compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber).[2] |
| Eye/Face Protection | Use chemical safety goggles or a face shield.[2] |
| Skin and Body Protection | Wear a laboratory coat to ensure skin is not exposed.[2] |
| Respiratory Protection | A certified respirator should be used if there is a risk of inhaling dust or aerosols.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not dispose of this chemical down the drain or in regular solid waste.[1]
-
Waste Identification and Segregation :
-
Identify the waste as solid this compound or a solution containing the compound.
-
Segregate this waste from other laboratory waste streams to avoid unintended chemical reactions.
-
-
Containment :
-
Solid Waste : Carefully place the solid compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a designated, sealable, and chemically compatible hazardous waste container.[1][2] Avoid the generation of dust.
-
Liquid Waste : Transfer solutions containing this compound into a designated, leak-proof, and chemically compatible hazardous waste container. Ensure the container has a secure cap and is kept closed except when adding waste.[4]
-
-
Labeling :
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Indicate the approximate concentration if it is a solution.
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[5]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with accurate information about the container's contents.
-
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, including personal protective equipment, glassware, and absorbent pads, must be treated as hazardous waste and disposed of following the same containment and labeling procedures outlined above.[1] Empty containers that held the chemical should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Thiazol-4-amine Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides crucial safety, handling, and disposal protocols for Thiazol-4-amine hydrochloride (CAS No: 59134-95-1). The following procedures are designed to ensure personnel safety and environmental compliance. This guidance is intended for researchers, scientists, and professionals in drug development. Given the limited specific toxicological data for this compound, it should be handled with the assumption that it is hazardous.
Quantitative Data Summary
While specific occupational exposure limits (OELs) such as PELs or TLVs have not been established for this compound, and detailed toxicity data is limited, the following table summarizes key identifiers and available physical and chemical properties.[1][2] Recommendations for handling are based on general guidelines for hazardous chemicals and amine hydrochlorides.[3]
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 59134-95-1 |
| Molecular Formula | C₃H₅ClN₂S |
| Molecular Weight | 136.60 g/mol [4] |
| Appearance | Powder[5] |
| Melting Point | >165°C (decomposes)[6] |
| Solubility | Slightly soluble in DMSO and Methanol[6] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[6] |
| Assumed Hazard Class | Irritant, Potentially Toxic |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the essential steps for the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[3]
-
Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound and this handling guide.[7]
-
Emergency Preparedness: Ensure that an emergency plan is in place for spills or exposures.[3] Verify that safety showers and eyewash stations are accessible and operational.[5]
-
Work Area Setup: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The work surface should be clean and uncluttered.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[5]
-
Eye and Face Protection: Use government-approved chemical safety goggles or a face shield.[5]
-
Body Protection: A lab coat must be worn. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[5]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, especially outside of a fume hood, a government-approved respirator should be used.[3][9]
Handling and Experimental Protocol
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling, even if gloves were worn.[5]
Storage
-
Container: Keep the container tightly closed and upright in a dry, well-ventilated place.[5]
-
Conditions: Store in a refrigerator at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
Disposal Plan
-
Waste Identification: this compound waste can be in solid or liquid form.
-
Solid Waste: Includes unused or expired compounds and contaminated materials (e.g., weighing paper, gloves, paper towels).
-
Liquid Waste: Includes solutions containing the dissolved compound.
-
-
Containment:
-
Solid Waste: Carefully place solid waste into a designated, sealable, and chemically compatible hazardous waste container. Avoid generating dust.
-
Liquid Waste: Collect liquid waste in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[12] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[5] Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[12]
Spill Response
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[9]
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Visual Workflow for Safe Handling and Emergencies
The following diagram illustrates the key decision points and procedural flow for handling this compound safely.
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. chemscene.com [chemscene.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. 59134-95-1 CAS MSDS (4-AMINOTHIAZOLE Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. chemscene.com [chemscene.com]
- 9. capotchem.cn [capotchem.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
